CC-930
Description
TANZISERTIB is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Properties
IUPAC Name |
4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLGMOPHJQDJB-MOKVOYLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025671, DTXSID901026042 | |
| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899805-25-5, 1629774-47-5 | |
| Record name | Tanzisertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanzisertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11798 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANZISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tanzisertib (CC-930): A Technical Overview of a Pan-JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanzisertib (formerly known as CC-930) is a potent, orally bioavailable, small-molecule inhibitor of c-Jun N-terminal kinases (JNKs).[1] The JNK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation.[2][3] Dysregulation of the JNK pathway has been linked to the pathogenesis of numerous diseases, including fibrotic conditions, inflammatory disorders, and neurodegenerative diseases.[3][4] Tanzisertib was developed to target this pathway and was investigated for its therapeutic potential in several indications, most notably idiopathic pulmonary fibrosis (IPF) and discoid lupus erythematosus.[5][6] This document provides a detailed technical overview of the discovery and development of Tanzisertib, including its mechanism of action, key experimental data, and relevant signaling pathways.
Mechanism of Action
Tanzisertib is a pan-JNK inhibitor, meaning it targets all three JNK isoforms (JNK1, JNK2, and JNK3).[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzyme and preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][7] The phosphorylation of c-Jun is a critical step in the activation of the AP-1 transcription factor complex, which regulates the expression of genes involved in inflammation and fibrosis.[8]
Quantitative Data
The following tables summarize the key quantitative data for Tanzisertib's in vitro and in vivo activity.
Table 1: In Vitro Inhibitory Activity of Tanzisertib
| Target | Assay Type | IC50 | Ki |
| JNK1 | Cell-free assay | 61 nM[1][7] | 44 ± 3 nM[1][7] |
| JNK2 | Cell-free assay | 5 nM[7] | 6.2 ± 0.6 nM[1][7] |
| JNK3 | Cell-free assay | 5 nM[7] | |
| Phospho-cJun Formation (in human PBMC) | Cell-based assay | 1 µM[7][9] |
Table 2: In Vitro Selectivity of Tanzisertib against other Kinases
| Target | IC50 |
| ERK1 | 0.48 µM[1][7] |
| p38α | 3.4 µM[1][7] |
| EGFR | 0.38 µM[7][10] |
Tanzisertib showed remarkable selectivity in a panel of 240 kinases, with EGFR being the only non-MAP kinase inhibited by more than 50% at a concentration of 3 µM.[7] It did not significantly inhibit a panel of 75 receptors, ion channels, and neurotransmitter transporters at concentrations up to 10 µM.[7]
Table 3: In Vivo Efficacy of Tanzisertib
| Animal Model | Condition | Dosage | Route | Effect |
| Rat | LPS-induced TNFα production | 10 mg/kg | Oral | 23% inhibition of TNFα production[1][7] |
| Rat | LPS-induced TNFα production | 30 mg/kg | Oral | 77% inhibition of TNFα production[1][7] |
| Mouse | Bleomycin-induced dermal fibrosis | 150 mg/kg | Not specified | Prevention and regression of fibrosis[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Inhibition of c-Jun Phosphorylation in Jurkat T cells
This protocol describes a cell-based assay to determine the inhibitory effect of Tanzisertib on JNK activity by measuring the phosphorylation of its substrate, c-Jun.[7]
Cell Culture and Treatment:
-
Jurkat T cells are seeded at a density of 5 x 10^5 cells/well in 96-well membrane filter plates.[7]
-
Cells are pre-treated with or without Tanzisertib for 30 minutes.[7]
-
JNK pathway is stimulated by adding 0.3 µg/ml anisomycin (B549157) for an additional 40 minutes.[7]
-
Cells are pelleted by vacuum filtration.[7]
Cell Lysis and Lysate Collection:
-
Cell lysates are prepared by adding 75 µl/well of lysis buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 0.2% Triton X-100, 0.5 mM DTT, 2x phosphatase inhibitors, 20 mM PNPP, 1x protease inhibitors) and incubating for 30 minutes at room temperature.[7]
-
Lysates are filtered and collected in a new 96-well plate.[7]
DELFIA Assay for Phosphorylated c-Jun:
-
45 µl of cell lysate is added to an assay plate pre-coated with GST-c-Jun and containing 10 mM MgCl2.[7]
-
The plate is incubated for 10 minutes at room temperature to allow for the kinase reaction.[7]
-
The reaction is stopped by washing with Tris-buffered saline containing 0.02% Tween 20.[7]
-
Phosphorylated GST-c-Jun is detected using a Europium-labeled anti-phospho-c-Jun antibody, followed by the addition of DELFIA assay buffer and enhancement solution.[7]
-
Plate fluorescence is measured to quantify the amount of phosphorylated c-Jun.[7]
Bleomycin-Induced Dermal Fibrosis Mouse Model
This in vivo protocol is used to assess the anti-fibrotic efficacy of Tanzisertib.[1]
-
Dermal fibrosis is induced in mice by subcutaneous injections of bleomycin (B88199).[1]
-
For prevention studies, Tanzisertib is administered concurrently with the bleomycin challenge.
-
For regression studies, significant dermal fibrosis is allowed to establish for three weeks after the start of the bleomycin challenge before treatment with Tanzisertib begins.[1]
-
In one described study, mice were challenged with bleomycin for six weeks. One group received Tanzisertib at 50 mg/kg and another at 150 mg/kg for the final three weeks. A positive control group received imatinib (B729) at 50 mg/kg for the final three weeks.[1]
-
The extent of dermal fibrosis is assessed at the end of the study through histological analysis and other relevant endpoints.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for evaluating JNK inhibitors.
Caption: The JNK Signaling Pathway and the inhibitory action of Tanzisertib.
Caption: Workflow for assessing inhibition of c-Jun phosphorylation.
Clinical Development and Discontinuation
Tanzisertib entered clinical development and was evaluated in Phase 2 trials for idiopathic pulmonary fibrosis (NCT01203943) and discoid lupus erythematosus (NCT01466725).[5][6] However, the development of Tanzisertib was ultimately discontinued.[5] The Phase 2 study in IPF was terminated due to an unfavorable benefit/risk profile, which included observations of hepatic toxicity.[6] Similarly, the trial in discoid lupus erythematosus was also terminated.[5][7]
Following the discontinuation of Tanzisertib, research efforts focused on developing JNK inhibitors with a different selectivity profile.[11] It was hypothesized that JNK1, rather than JNK2 or JNK3, might be the primary driver of fibrosis pathology.[11] This led to the development of second-generation JNK inhibitors, such as CC-90001, which have a bias towards JNK1 inhibition.[11][12]
Conclusion
Tanzisertib is a potent pan-JNK inhibitor that demonstrated significant anti-inflammatory and anti-fibrotic activity in preclinical models. Its development provided valuable insights into the role of the JNK signaling pathway in disease and the therapeutic potential of JNK inhibition. Although its clinical development was halted due to safety concerns, the knowledge gained from the Tanzisertib program has paved the way for the development of next-generation JNK inhibitors with improved selectivity and safety profiles. The story of Tanzisertib's discovery and development serves as an important case study in the challenges and learnings inherent in drug discovery.
References
- 1. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. anygenes.com [anygenes.com]
- 4. Tanzisertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Tanzisertib - AdisInsight [adisinsight.springer.com]
- 6. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 9. Tanzisertib | JNK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
An In-depth Technical Guide to the JNK Signaling Pathway and its Interaction with CC-930
This guide provides a detailed examination of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of cellular responses to stress, and its interaction with the potent inhibitor CC-930 (Tanzisertib). It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the pathway's mechanics, the inhibitor's profile, and the experimental methodologies used to study their interaction.
The c-Jun N-terminal Kinase (JNK) Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a major signaling cascade within the mitogen-activated protein kinase (MAPK) family.[1][2] It plays a pivotal role in regulating a wide array of cellular processes, including inflammation, apoptosis, cell proliferation, and responses to environmental stress.[1][2][3] The pathway is activated by diverse stimuli such as inflammatory cytokines (e.g., TNF-α), ultraviolet irradiation, heat shock, and osmotic stress.[2][4]
The JNK signaling cascade is typically organized in a three-tiered kinase module:
-
MAP Kinase Kinase Kinases (MAP3Ks or MKKKs): These are the initial sensors that receive signals from upstream receptors or stress events. Examples include ASK1 and MEKK1-4.[5][6]
-
MAP Kinase Kinases (MAP2Ks or MKKs): Once activated by MAP3Ks, these kinases dually phosphorylate and activate the JNKs. The primary MAP2Ks in this pathway are MKK4 and MKK7.[1][3][4]
-
c-Jun N-terminal Kinases (JNKs): The final effectors of the cascade, JNKs are serine/threonine kinases. There are three JNK-encoding genes (JNK1, JNK2, and JNK3), which give rise to at least ten different protein isoforms.[2][3] Upon activation, JNKs translocate to the nucleus or act on cytoplasmic targets to phosphorylate a variety of substrates, most notably the transcription factor c-Jun, a component of the AP-1 complex.[1][7] This phosphorylation enhances c-Jun's transcriptional activity, leading to changes in gene expression that mediate the cellular response.[1]
This compound: A Potent JNK Inhibitor
This compound, also known as Tanzisertib, is a first-generation, orally active, small-molecule inhibitor of JNK.[8][9][10] It was developed as a potent and selective aminopurine-based compound to target the JNK pathway for therapeutic purposes, particularly in the context of fibrotic diseases.[8] The primary mechanism of action for this compound is its ATP-competitive inhibition of JNK activity.[9][11] It binds to the ATP-binding pocket of the JNK enzymes, preventing the phosphorylation of their downstream substrates like c-Jun.[11]
Quantitative Analysis of this compound and JNK Interaction
This compound demonstrates potent inhibitory activity against all three JNK isoforms.[9][11][12] Its efficacy has been quantified through various in vitro and cellular assays, with key data summarized below.
Table 1: In Vitro Inhibitory Activity of this compound against JNK Isoforms
| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) |
| JNK1 | 61 | 44 ± 3 |
| JNK2 | 5 - 7 | 6.2 ± 0.6 |
| JNK3 | 5 - 6 | N/A |
| Data sourced from multiple references.[9][11][12][13] |
Table 2: Kinase Selectivity Profile of this compound
| Target Kinase | IC₅₀ (µM) | Comments |
| ERK1 | 0.48 | ~8-fold selective for JNK1 vs. ERK1 |
| p38α | 3.4 | ~56-fold selective for JNK1 vs. p38α |
| EGFR | 0.38 | Only non-MAP kinase inhibited >50% at 3 µM |
| Data reflects selectivity against other MAP kinases and a wider panel.[9][11] |
Table 3: Cellular and In Vivo Activity of this compound
| Assay Type | Model System | Endpoint | Result |
| Cellular Activity | Human PBMCs | Inhibition of phospho-c-Jun | IC₅₀ = 1 µM[9][11][12] |
| In Vivo Activity | Rat LPS model | Inhibition of TNFα production | 23% inhibition at 10 mg/kg (p.o.)77% inhibition at 30 mg/kg (p.o.)[9][11][12] |
| Anti-Fibrotic | Bleomycin model | Prevention/Regression of fibrosis | Effective at 150 mg/kg[9][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the interaction between JNK and inhibitors like this compound. The following sections describe standard protocols for key experiments.
Protocol 1: In Vitro JNK Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a method to determine the IC₅₀ value of an inhibitor by measuring its effect on the enzymatic activity of purified JNK in a cell-free system.[14][15]
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
Fluorescently labeled peptide substrate (e.g., a c-Jun-derived peptide)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
This compound (or test inhibitor) dissolved in DMSO
-
White, opaque 96- or 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to achieve final desired concentrations, ensuring the final DMSO concentration remains constant and low (e.g., ≤1%).
-
Reaction Setup: In each well of the assay plate, add the Kinase Assay Buffer, the JNK enzyme at a predetermined optimal concentration, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorescently labeled peptide substrate to each well.
-
Initiate Kinase Reaction: Start the reaction by adding a saturating concentration of ATP (e.g., 100 µM) to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes). The rate of fluorescence increase is proportional to kinase activity.
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity and a "no enzyme" control to 0% activity.
-
Plot the percentage of JNK activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]
-
Protocol 2: Western Blot Analysis of c-Jun Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the JNK pathway in a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.[15][16][17]
Materials:
-
Cell line of interest (e.g., Jurkat T cells, HeLa cells)
-
This compound (or test inhibitor)
-
JNK pathway activator (e.g., Anisomycin, UV radiation)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-total JNK, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
JNK Activation: Stimulate the JNK pathway by adding an activator (e.g., Anisomycin for 30 minutes) or exposing cells to UV radiation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA or Bradford assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control to confirm equal protein loading and assess the specificity of the inhibition.[15][16]
Clinical Context and Conclusion
This compound was advanced into clinical trials for diseases like Idiopathic Pulmonary Fibrosis (IPF).[8][18][19] Phase II studies showed that this compound could reduce plasma biomarkers associated with fibrosis.[19] However, the development of this compound was ultimately discontinued (B1498344) due to adverse events, specifically elevations in liver enzymes, indicating potential hepatotoxicity at chronic therapeutic doses.[18][20][21]
The experience with this compound, which has a bias towards the JNK2 isoform, has informed the development of second-generation JNK inhibitors like CC-90001, which was designed with a bias for JNK1.[18][21][22] This highlights the ongoing effort to refine the selectivity of JNK inhibitors to maximize therapeutic benefit while minimizing off-target effects.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. anygenes.com [anygenes.com]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. paulogentil.com [paulogentil.com]
- 8. Discovery of this compound, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]
- 10. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 19. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. atsjournals.org [atsjournals.org]
- 22. CC-90001 | JNK inhibitor | CAS 1403859-14-2 | anti-fibrotic activity | Buy CC90001 from Supplier InvivoChem [invivochem.com]
Tanzisertib (CC-930): A Technical Overview of its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Tanzisertib (CC-930) is a potent and selective small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family, which plays a pivotal role in cellular responses to stress, inflammation, and apoptosis. This technical guide provides an in-depth analysis of Tanzisertib's primary molecular target, its mechanism of action, and the experimental methodologies used to characterize its activity.
Primary Target: c-Jun N-Terminal Kinases (JNKs)
The primary molecular targets of Tanzisertib are the isoforms of the c-Jun N-terminal kinase: JNK1, JNK2, and JNK3.[1][2] These serine/threonine protein kinases are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. The JNK pathway is activated by a variety of cellular stressors, including inflammatory cytokines, growth factors, and environmental insults. Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in processes such as inflammation, apoptosis, and cell differentiation.[1]
Tanzisertib exhibits potent inhibitory activity against all three JNK isoforms by competing with ATP for binding to the kinase domain.[3][4] This competitive inhibition prevents the phosphorylation of c-Jun and other downstream JNK substrates, thereby blocking the signaling cascade.[3][5]
Quantitative Inhibitory Activity
Tanzisertib's potency and selectivity have been characterized through various in vitro assays. The following tables summarize the key quantitative data on its inhibitory activity against JNK isoforms and a selection of other kinases.
| Target | IC50 (nM) | Ki (nM) |
| JNK1 | 61 | 44 ± 3 |
| JNK2 | 5 - 7 | 6.2 ± 0.6 |
| JNK3 | 5 - 6 | |
| Table 1: Inhibitory Activity of Tanzisertib against JNK Isoforms.[3][4][6] |
| Off-Target Kinase | IC50 (µM) |
| ERK1 | 0.48 |
| p38α | 3.4 |
| EGFR | 0.38 |
| Table 2: Selectivity Profile of Tanzisertib against other Kinases.[3] |
Signaling Pathway and Mechanism of Action
The JNK signaling pathway is a multi-tiered cascade that begins with the activation of upstream kinases in response to cellular stress. These kinases ultimately lead to the phosphorylation and activation of JNKs. Activated JNK then phosphorylates its substrates, with c-Jun being a primary target. Phosphorylation of c-Jun leads to its dimerization with c-Fos to form the activator protein-1 (AP-1) transcription factor complex, which in turn regulates the expression of genes involved in inflammation and apoptosis. Tanzisertib intervenes at the level of JNK, preventing the phosphorylation of c-Jun and the subsequent downstream signaling events.
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of Tanzisertib on the JNK signaling pathway.
In Vitro JNK Inhibition Assay (DELFIA)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a GST-tagged c-Jun substrate by JNK.
Materials:
-
Jurkat T cells
-
Anisomycin (B549157) (JNK activator)
-
Tanzisertib (this compound)
-
Lysis Buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 0.2% Triton X-100, 0.5 mM DTT, 2x phosphatase inhibitors, 20 mM PNPP, 1x protease inhibitors)
-
Assay Plate (coated with GST-c-Jun)
-
10 mM MgCl2
-
Wash Buffer (Tris-buffered saline with 0.02% Tween 20)
-
Europium-labeled anti-phospho-c-Jun antibody
-
DELFIA Assay Buffer
-
DELFIA Enhancement Solution
-
96-well membrane filter plates
Procedure:
-
Seed Jurkat T cells (5x10^5 cells/well) in a 96-well membrane filter plate.
-
Pre-treat cells with varying concentrations of Tanzisertib or vehicle control for 30 minutes.
-
Stimulate the cells with 0.3 µg/ml anisomycin for 40 minutes to activate the JNK pathway.
-
Pellet the cells by vacuum filtration.
-
Lyse the cells by adding 75 µl/well of Lysis Buffer and incubating for 30 minutes at room temperature.
-
Filter the lysates into a new 96-well plate.
-
Add 45 µl of cell lysate to an assay plate pre-coated with GST-c-Jun and containing 10 mM MgCl2.
-
Incubate for 10 minutes at room temperature to allow for the kinase reaction.
-
Stop the reaction by washing the plate with Wash Buffer.
-
Add Europium-labeled anti-phospho-c-Jun antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add DELFIA Assay Buffer followed by DELFIA Enhancement Solution.
-
Measure the time-resolved fluorescence to quantify the amount of phosphorylated GST-c-Jun.
In Vivo Pharmacodynamic Assay (LPS-induced TNFα production in rats)
This protocol outlines a method to assess the in vivo efficacy of Tanzisertib by measuring its effect on the production of the pro-inflammatory cytokine TNFα.
Materials:
-
Sprague-Dawley rats
-
Lipopolysaccharide (LPS)
-
Tanzisertib (this compound) formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
ELISA kit for rat TNFα
Procedure:
-
Acclimate rats to the experimental conditions.
-
Administer Tanzisertib (e.g., 10 and 30 mg/kg) or vehicle control orally.[4]
-
After a specified time to allow for drug absorption, challenge the rats with an intraperitoneal injection of LPS to induce an inflammatory response.
-
At the peak of the expected TNFα response, collect blood samples.
-
Process the blood to obtain plasma.
-
Quantify the concentration of TNFα in the plasma using a rat TNFα ELISA kit according to the manufacturer's instructions.
-
Compare the TNFα levels in the Tanzisertib-treated groups to the vehicle-treated group to determine the percentage of inhibition.
Logical Relationship of Tanzisertib's Action
The therapeutic rationale for Tanzisertib is based on the direct and logical link between its molecular action and the pathological processes it aims to modulate. By inhibiting JNK, Tanzisertib effectively downregulates the production of pro-inflammatory and pro-fibrotic mediators, which are implicated in various diseases.
Conclusion
Tanzisertib (this compound) is a well-characterized, potent inhibitor of the JNK signaling pathway. Its primary targets are JNK1, JNK2, and JNK3. By competitively inhibiting the ATP-binding site of these kinases, Tanzisertib effectively blocks the phosphorylation of c-Jun and subsequent downstream signaling events that are critical for inflammatory and fibrotic processes. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound or in the broader field of JNK-targeted therapies. Although development for some indications was discontinued, the detailed understanding of its mechanism of action remains valuable for the scientific community.[2]
References
- 1. Tanzisertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Tanzisertib - AdisInsight [adisinsight.springer.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]
- 5. Tanzisertib | JNK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
CC-930: A Deep Dive into its Role in Inflammatory Response Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-930, also known as Tanzisertib, is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinases (JNK).[1][2][3] As a key mediator of cellular responses to stress signals, including inflammatory cytokines, the JNK signaling pathway represents a critical therapeutic target for a spectrum of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on inflammatory response pathways, and a summary of its preclinical and clinical evaluation. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.
Mechanism of Action: Targeting the JNK Signaling Cascade
This compound exerts its anti-inflammatory and anti-fibrotic effects by directly inhibiting the kinase activity of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the JNK enzyme and preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][2] The phosphorylation of c-Jun is a critical step in the formation of the Activator Protein-1 (AP-1) transcription factor complex. AP-1, in turn, regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs), which are pivotal in orchestrating and perpetuating the inflammatory response.[2] By blocking this cascade at its core, this compound effectively dampens the production of these inflammatory mediators.
Quantitative Analysis of this compound Potency and Selectivity
The inhibitory activity of this compound against JNK isoforms and other kinases has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against JNK Isoforms
| Target | IC50 (nM) | Ki (nM) |
| JNK1 | 61[1][2] | 44 ± 3[2] |
| JNK2 | 5[1][2] | 6.2 ± 0.6[2] |
| JNK3 | 5[1][2] | - |
Table 2: Selectivity Profile of this compound against Other Kinases
| Kinase | IC50 (µM) |
| ERK1 | 0.48[1][2] |
| p38α | 3.4[1][2] |
| EGFR | 0.38[1] |
Data from a panel of 240 kinases showed that EGFR was the only non-MAP kinase inhibited by more than 50% at a concentration of 3 µM.[1]
Table 3: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect |
| Acute rat LPS-induced TNFα production | 10 mg/kg (p.o.) | 23% inhibition of TNFα production[1][4] |
| 30 mg/kg (p.o.) | 77% inhibition of TNFα production[1][4] |
Signaling Pathway Modulation
The primary signaling pathway modulated by this compound is the JNK pathway. In the context of inflammatory diseases such as idiopathic pulmonary fibrosis (IPF), various upstream stimuli can activate this pathway.
JNK Signaling Pathway in Inflammation and Fibrosis
dot
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Interaction with Other Inflammatory Pathways
While this compound is a highly selective JNK inhibitor, its modulation of the JNK pathway can indirectly influence other key inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. The crosstalk between these pathways is complex and can be cell-type and context-dependent. However, a direct, significant inhibitory effect of this compound on the core components of the NF-κB (e.g., IKK phosphorylation, IκBα degradation) or JAK/STAT (e.g., STAT3 phosphorylation) pathways has not been reported. Any observed changes in the activity of these pathways following this compound treatment are likely downstream consequences of JNK inhibition and the subsequent reduction in pro-inflammatory cytokine production.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro JNK Kinase Activity Assay (Fluorescence-Based)
This protocol describes a non-radioactive method to determine the IC50 of this compound against JNK enzymes.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3
-
Fluorescently labeled c-Jun peptide substrate
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
This compound (Tanzisertib)
-
384-well microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer.
-
In a 384-well plate, add the JNK enzyme to each well.
-
Add the this compound dilutions to the respective wells. Include a DMSO vehicle control.
-
Incubate the enzyme and inhibitor for 20-30 minutes at room temperature.
-
Add the fluorescently labeled c-Jun peptide substrate to each well.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Immediately begin kinetic reading of the fluorescence signal in a plate reader at 30°C.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
dot
Caption: Experimental workflow for the in vitro JNK kinase activity assay.
Cell-Based Assay for JNK Inhibition (Phospho-c-Jun Detection)
This protocol outlines a method to assess the ability of this compound to inhibit JNK activity within a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., Jurkat T cells)
-
Cell culture medium
-
Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) or Anisomycin (B549157) for stimulation
-
This compound (Tanzisertib)
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a suitable secondary antibody
-
Western blot or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with PMA/PHA or anisomycin for a predetermined time (e.g., 30-60 minutes) to activate the JNK pathway.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated c-Jun and total c-Jun in the cell lysates using either Western blotting or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and normalize the phospho-c-Jun signal to the total c-Jun signal.
-
Calculate the percentage of inhibition for each this compound concentration relative to the stimulated vehicle control.
In Vivo Measurement of TNF-α Production (Rat LPS Model)
This protocol describes a preclinical model to evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Male Lewis rats
-
Lipopolysaccharide (LPS)
-
This compound (Tanzisertib) formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
Rat TNF-α ELISA kit
Procedure:
-
Acclimate the rats to the experimental conditions.
-
Administer this compound or vehicle control to the rats via oral gavage at the desired doses.
-
After a specified time (e.g., 1 hour), challenge the rats with an intraperitoneal injection of LPS to induce an inflammatory response.
-
At the peak of the expected TNF-α response (e.g., 1.5-2 hours post-LPS), collect blood samples via cardiac puncture or another appropriate method.
-
Process the blood to obtain plasma or serum.
-
Measure the concentration of TNF-α in the plasma/serum samples using a validated rat TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each this compound treatment group compared to the LPS-challenged vehicle control group.
Clinical Development and Future Perspectives
This compound entered Phase II clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF) (NCT01203943).[5][6] Preliminary results from these trials suggested a dose-dependent reduction in the plasma levels of MMP-7, a biomarker associated with IPF progression. However, the development of this compound was discontinued (B1498344) due to an unfavorable benefit/risk profile, including instances of liver toxicity at higher doses.[5]
Despite the discontinuation of this compound's development, the therapeutic rationale for JNK inhibition in inflammatory and fibrotic diseases remains strong. The insights gained from the preclinical and clinical studies of this compound have paved the way for the development of second-generation JNK inhibitors with improved safety profiles. These next-generation compounds are being investigated for a range of indications, underscoring the continued interest in targeting the JNK pathway for therapeutic intervention.
Conclusion
This compound is a potent and selective JNK inhibitor that has provided valuable insights into the role of the JNK signaling pathway in inflammatory and fibrotic processes. Its mechanism of action, centered on the inhibition of c-Jun phosphorylation and subsequent AP-1 activation, effectively reduces the production of key pro-inflammatory mediators. While its clinical development was halted, the extensive preclinical and early clinical data for this compound have been instrumental in advancing the field of JNK-targeted therapies. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals continuing to explore the therapeutic potential of modulating this critical inflammatory pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]
- 3. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. go.drugbank.com [go.drugbank.com]
CC-930: A Technical Overview of its Anti-Inflammatory Mechanisms and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-930, also known as Tanzisertib, is a potent and selective, orally active inhibitor of c-Jun N-terminal kinases (JNK).[1][2] JNKs are a family of serine/threonine protein kinases activated by inflammatory cytokines and cellular stress, playing a pivotal role in the regulation of inflammatory responses, apoptosis, and fibrotic processes.[1][3] This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols.
Mechanism of Action: Targeting the JNK Signaling Pathway
This compound exerts its anti-inflammatory effects by competitively inhibiting the ATP binding site of JNK isoforms.[4][5] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway. Upon activation by stimuli such as inflammatory cytokines (e.g., TNF-α) or cellular stress, a phosphorylation cascade is initiated, leading to the activation of JNK.[3] Activated JNK then phosphorylates several transcription factors, most notably c-Jun.[3][6] The phosphorylation of c-Jun leads to the formation of the Activator Protein-1 (AP-1) transcription factor complex, which subsequently upregulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs).[3][7] By inhibiting JNK, this compound effectively blocks this cascade, resulting in a downstream reduction in the production of these inflammatory mediators.[3] this compound has shown potency against all JNK isoforms with a bias towards JNK2.[3][5]
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and anti-inflammatory effects of this compound from various preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value |
| JNK1 | Ki | 44 ± 3 nM[5] |
| JNK1 | IC50 | 61 nM[5] |
| JNK2 | Ki | 6.2 ± 0.6 nM[5] |
| JNK2 | IC50 | 5 nM[5] |
| JNK3 | IC50 | 5 nM[5] |
| p38α | IC50 | 3.4 µM[5] |
| ERK1 | IC50 | 0.48 µM[5] |
| Phospho-cJun (human PBMC) | IC50 | 1 µM[4] |
Table 2: In Vivo Anti-Inflammatory and Anti-Fibrotic Effects of this compound
| Model | Species | Dosage | Effect | Reference |
| LPS-induced TNFα production | Rat | 10 mg/kg (p.o.) | 23% inhibition of TNFα | [4] |
| LPS-induced TNFα production | Rat | 30 mg/kg (p.o.) | 77% inhibition of TNFα | [4] |
| House dust mite-induced airway fibrosis | Mouse | Not specified | Attenuated collagen 1A1 gene expression, peribronchiolar collagen deposition, MUC5B and MMP-7 expression. | [8] |
| Nf1-deficient fracture repair | Mouse | 25 mg/kg (twice daily) | Significant decrease in non-unions and fibrosis. | [9] |
Table 3: Human Clinical Trial Biomarker Modulation
| Study Phase | Indication | Dosage | Biomarker Change | Reference |
| Phase I | Healthy Volunteers | Not specified | Reduced UV-induced c-Jun phosphorylation in skin. | [8] |
| Phase II | Idiopathic Pulmonary Fibrosis | 50 mg QD, 100 mg QD, 100 mg BID | Dose-dependent trend in reduction of MMP-7 and SP-D plasma levels. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro JNK Inhibition Assay
This protocol describes a typical enzyme inhibition assay to determine the IC50 of this compound against JNK isoforms.
-
Reagents and Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
ATP.
-
GST-c-Jun as a substrate.
-
This compound at various concentrations.
-
Kinase assay buffer.
-
[γ-32P]ATP.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the respective JNK enzyme, GST-c-Jun substrate, and kinase assay buffer.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a specified duration (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporation of 32P into the GST-c-Jun substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Pharmacodynamic Assay: LPS-Induced TNFα Production in Rats
This protocol describes an in vivo pharmacodynamic assay to assess the anti-inflammatory effect of this compound.[4]
-
Animals:
-
Male Lewis rats.
-
-
Procedure:
-
Fast the rats overnight prior to the experiment.
-
Administer this compound orally (p.o.) at the desired doses (e.g., 10 and 30 mg/kg) or vehicle control.
-
After a specified time post-dose (e.g., 1 hour), challenge the rats with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).
-
Collect blood samples at a peak time for TNFα production post-LPS challenge (e.g., 1.5 hours).
-
Prepare plasma from the blood samples.
-
Measure the concentration of TNFα in the plasma using a commercially available ELISA kit.
-
Calculate the percentage of inhibition of TNFα production for each treatment group compared to the vehicle control group.
-
Caption: Workflow for the rat LPS-induced TNFα production model.
Clinical Development and Future Directions
This compound has been evaluated in Phase I and II clinical trials for conditions such as idiopathic pulmonary fibrosis (IPF).[7][8] In a Phase II study for IPF, this compound showed preliminary evidence of target engagement through a dose-dependent reduction in biomarkers such as MMP-7 and surfactant protein D (SP-D).[7][8] However, the development of this compound for IPF was discontinued (B1498344) due to an unfavorable benefit/risk profile, including elevations in liver enzymes at higher doses.[7] Despite this, the clinical data generated for this compound provided valuable proof-of-concept for JNK inhibition as a therapeutic strategy. This has paved the way for the development of second-generation JNK inhibitors with improved safety and selectivity profiles.[7]
Conclusion
This compound is a well-characterized JNK inhibitor with demonstrated anti-inflammatory and anti-fibrotic properties in a range of preclinical models. Its mechanism of action, centered on the inhibition of the JNK signaling pathway, is well-understood. While its clinical development was halted, the data from studies involving this compound have significantly contributed to the understanding of the therapeutic potential of targeting JNK in inflammatory and fibrotic diseases. The information presented in this guide serves as a valuable technical resource for researchers and professionals in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 8. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Role of c-Jun N-Terminal Kinase (JNK) Inhibition in Idiopathic Pulmonary Fibrosis: A Technical Overview of CC-930 and its Successor CC-90001
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a relentless and ultimately fatal interstitial lung disease characterized by progressive scarring of the lung tissue, leading to a decline in respiratory function.[1] The therapeutic landscape for IPF has been limited, with existing treatments only slowing disease progression.[2] The c-Jun N-terminal kinase (JNK) signaling pathway has emerged as a promising therapeutic target due to its central role in mediating cellular stress responses, inflammation, and fibrosis.[3] This technical guide provides an in-depth overview of the investigation of JNK inhibitors for IPF, focusing on the first-generation inhibitor CC-930 (tanzisertib) and its second-generation successor, CC-90001 (BMS-986360) .
From this compound to CC-90001: A Shift in Strategy
The initial exploration into JNK inhibition for IPF centered on this compound, a potent, orally active JNK inhibitor with a bias towards the JNK2 isoform.[4] Preclinical studies demonstrated its anti-fibrotic potential. However, the clinical development of this compound was halted during a Phase 2 trial (NCT01203943) due to an unfavorable risk-benefit profile, primarily linked to elevations in liver enzymes.[2][5]
This led to the development of CC-90001, a second-generation JNK inhibitor with a strong selectivity for the JNK1 isoform.[6] Preclinical evidence suggested that JNK1, rather than JNK2, might be the key isoform mediating pulmonary fibrosis, and a JNK1-selective inhibitor was hypothesized to offer a better safety profile, particularly concerning hepatic adverse events.[1][3] CC-90001 has been evaluated in Phase 1 and Phase 2 clinical trials for IPF.
Mechanism of Action: Targeting the JNK Signaling Pathway in Fibrosis
The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is activated by various cellular stressors, including pro-fibrotic cytokines like Transforming Growth Factor-beta (TGF-β).[3] In the context of IPF, JNK activation in lung epithelial cells and fibroblasts contributes to key pathogenic processes:
-
Fibroblast to Myofibroblast Differentiation: JNK signaling promotes the transformation of fibroblasts into contractile, matrix-producing myofibroblasts, a hallmark of fibrosis.
-
Extracellular Matrix (ECM) Deposition: Activated JNK stimulates the expression of pro-fibrotic genes, including those for collagens and other ECM components.
-
Inflammation and Apoptosis: The JNK pathway is also involved in regulating inflammatory responses and programmed cell death, which can contribute to tissue injury and aberrant repair.
This compound and CC-90001 are ATP-competitive inhibitors that bind to the kinase domain of JNK, preventing the phosphorylation of its downstream substrates, such as the transcription factor c-Jun.[6] By inhibiting JNK, these compounds aim to disrupt the pro-fibrotic signaling cascade and attenuate the progression of lung fibrosis.
Preclinical Data
In Vitro Studies
Both this compound and CC-90001 have been evaluated in in vitro models of fibrosis, primarily using lung fibroblasts stimulated with TGF-β1 to induce a pro-fibrotic phenotype.
Table 1: Summary of In Vitro Preclinical Data
| Compound | Cell Type/Model | Key Findings |
| This compound | Human lung fibroblasts stimulated with TGF-β1 | Reduced expression of pro-fibrotic genes, including collagen 1A1.[7] |
| CC-90001 | TGF-β1-stimulated human lung epithelial cells and fibroblasts | Reduced expression of profibrotic genes, supporting a direct anti-fibrotic action. Inhibited cellular phosphorylation of c-Jun. |
In Vivo Studies
The anti-fibrotic efficacy of these JNK inhibitors has been tested in animal models of pulmonary fibrosis, most commonly the bleomycin-induced lung fibrosis model in mice.
Table 2: Summary of In Vivo Preclinical Data
| Compound | Animal Model | Key Findings |
| This compound | House dust mite-induced fibrotic airway mouse model | Attenuated collagen 1A1 gene expression, peribronchiolar collagen deposition, and expression of the fibrosis biomarker MMP-7.[7] |
| CC-90001 | Rat liver fibrosis models | Demonstrated antifibrotic activity with levels of JNK inhibition similar to those in JNK1-deficient mice.[2] |
| JNK1 Knockout | Bleomycin- and TGF-β-induced mouse models of IPF | Genetic deletion of JNK1 in lung epithelial cells protected mice from developing fibrosis and could even reverse existing fibrosis, highlighting the therapeutic potential of targeting JNK1.[8] |
Clinical Development
This compound (Tanzisertib)
A Phase 2, multicenter, sequential ascending-dose study (NCT01203943) was initiated to evaluate the safety, pharmacokinetics, and biological activity of this compound in patients with mild to moderate IPF.[7] While the study showed a dose-dependent trend in the reduction of plasma biomarkers of fibrosis, such as MMP-7 and SP-D, it was terminated due to an unfavorable benefit/risk profile, specifically related to hepatic toxicity.[5][7]
CC-90001 (BMS-986360)
Following the discontinuation of this compound, the JNK1-selective inhibitor CC-90001 was advanced into clinical trials for pulmonary fibrosis.
Phase 1b Study (NCT02510937)
This open-label study evaluated the safety, pharmacokinetics, and pharmacodynamics of CC-90001 in 16 patients with pulmonary fibrosis (15 with IPF).[1]
Table 3: Key Results from the Phase 1b Study of CC-90001
| Parameter | Finding |
| Dose Groups | 100 mg, 200 mg, and 400 mg once daily for 12 weeks. |
| Safety | Generally well-tolerated; most common adverse events were mild to moderate gastrointestinal issues. No clinically meaningful elevations in liver enzymes were observed.[1][9] |
| Efficacy (Exploratory) | In the combined 200 mg and 400 mg dose groups (n=12), there was a mean increase in Forced Vital Capacity (FVC) of +168 mL (95% CI: +71 to +276) from baseline at week 12.[1] |
| Biomarkers | Reductions in plasma levels of the fibrosis biomarker tenascin-C were observed.[1] |
Phase 2 Study (NCT03142191)
A randomized, double-blind, placebo-controlled Phase 2 trial was conducted to assess the efficacy and safety of CC-90001 in a larger cohort of IPF patients. The study was terminated early by the sponsor for strategic reasons, not due to safety concerns.[2][10]
Table 4: Key Results from the Phase 2 Study of CC-90001
| Parameter | Placebo (n=31) | CC-90001 200 mg (n=32) | CC-90001 400 mg (n=28) |
| Change in ppFVC from Baseline at Week 24 (Least-Squares Mean) | -3.1% | -2.1% | -1.0% |
| Difference vs. Placebo (95% CI) | - | 1.1% (-2.1, 4.3) | 2.2% (-1.1, 5.4) |
| P-value vs. Placebo | - | 0.50 | 0.19 |
| Safety | The frequency of adverse events was similar across all groups. The most common treatment-emergent adverse events in the CC-90001 arms were nausea, diarrhea, and vomiting.[10] |
Although the primary endpoint did not reach statistical significance, the results showed a numerical, dose-dependent reduction in the decline of lung function in patients treated with CC-90001 compared to placebo.[10]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments cited in the preclinical evaluation of JNK inhibitors for pulmonary fibrosis.
In Vitro Fibroblast Activation Assay
This assay assesses the ability of a compound to inhibit the TGF-β1-induced transformation of lung fibroblasts into myofibroblasts.
-
Cell Culture: Human lung fibroblasts (e.g., IMR-90 or primary fibroblasts isolated from IPF patient lungs) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Seeding and Serum Starvation: Cells are seeded in multi-well plates. Once confluent, the cells are serum-starved for 24 hours to synchronize their cell cycle.
-
Treatment: Cells are pre-treated with various concentrations of the JNK inhibitor (e.g., CC-90001) or vehicle control for 1 hour.
-
Stimulation: TGF-β1 is added to the media at a final concentration of 2-10 ng/mL to induce myofibroblast differentiation.
-
Incubation: Cells are incubated for 24-72 hours.
-
Endpoint Analysis:
-
Quantitative PCR (qPCR): RNA is extracted, and qPCR is performed to measure the expression of pro-fibrotic genes such as COL1A1 (Collagen Type I Alpha 1) and ACTA2 (Alpha-Smooth Muscle Actin).
-
Western Blot: Protein lysates are collected and analyzed by Western blotting for α-SMA and fibronectin expression.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against α-SMA to visualize the formation of stress fibers, a characteristic of myofibroblasts.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used in vivo model to assess the efficacy of anti-fibrotic compounds.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Bleomycin (B88199) Administration: A single dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline is administered via intratracheal instillation to anesthetized mice. Control animals receive saline only.
-
Compound Administration: The JNK inhibitor (e.g., this compound) or vehicle is administered daily via oral gavage, starting either prophylactically (before or at the time of bleomycin instillation) or therapeutically (typically 7-10 days after bleomycin administration, once fibrosis is established).
-
Study Duration: The study typically lasts for 14 to 28 days.
-
Endpoint Analysis:
-
Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition and scored for the severity of fibrosis using a standardized scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen, in lung homogenates.
-
Immunohistochemistry: Lung sections are stained for α-SMA to quantify the presence of myofibroblasts.
-
Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes.
-
Conclusion and Future Directions
The investigation into JNK inhibitors for idiopathic pulmonary fibrosis illustrates a rational approach to drug development, from a first-generation compound (this compound) to a more selective second-generation molecule (CC-90001) designed to improve the therapeutic window. While the development of this compound was halted due to safety concerns, the subsequent clinical trials of CC-90001 have provided valuable insights. The numerical trend towards a reduction in FVC decline with CC-90001, coupled with a manageable safety profile in the Phase 2 trial, suggests that targeting the JNK1 pathway remains a viable strategy in IPF.
Despite the early termination of the Phase 2 study for strategic reasons, the data warrants further investigation. Future research could focus on:
-
Longer-term studies: To ascertain if the numerical benefits on FVC translate into a statistically significant and clinically meaningful effect over a more extended period.
-
Combination therapies: Exploring the potential of JNK inhibitors in combination with standard-of-care treatments for IPF.
-
Patient stratification: Identifying biomarkers that could predict which patients are most likely to respond to JNK inhibition.
The journey of this compound and CC-90001 underscores the challenges and iterative nature of developing novel therapies for complex diseases like IPF. The comprehensive preclinical and clinical data gathered for these compounds provides a solid foundation for continued research into the therapeutic potential of JNK inhibition in fibrotic diseases.
References
- 1. Hydroxyproline assay. [bio-protocol.org]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of CC‐90001 (BMS‐986360), a c‐Jun N‐terminal Kinase Inhibitor, in Phase 1 Studies in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “A Mighty Flame Can Follow a Tiny Spark”: Is This the Case of c-Jun N-Terminal Kinase 1 Inhibitors in Idiopathic Pulmonary Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Understanding the selectivity profile of CC-930
An In-Depth Technical Guide to the Selectivity Profile of CC-930
Introduction
This compound, also known as Tanzisertib, is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of the c-Jun N-terminal kinases (JNK).[1][2][3] Developed as a potential therapeutic agent for fibrotic and inflammatory diseases such as Idiopathic Pulmonary Fibrosis (IPF), this compound targets a key signaling pathway involved in inflammation, apoptosis, and fibrosis.[2][4][5] This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against its primary targets and a broader range of kinases, the experimental methods used for these determinations, and the signaling context of its mechanism of action.
Quantitative Kinase Inhibition Profile
The inhibitory activity of this compound has been characterized against the three JNK isoforms and other related kinases. The compound shows high potency against all JNK isoforms, with a notable bias towards JNK2.[1][4][6] Its selectivity against other MAP kinases, such as ERK1 and p38α, is significantly lower.[1][7]
Table 1: this compound Inhibition Constants (IC₅₀ & Kᵢ)
| Target Kinase | IC₅₀ (nM) | Kᵢ (nM) | Fold Selectivity vs. JNK2 (IC₅₀) |
| JNK1 | 61[1][8][9] | 44 ± 3[1][3][7] | 12.2x |
| JNK2 | 5[1][3] | 6.2 ± 0.6[1][7] | 1x |
| JNK3 | 5[1][3] | N/A | 1x |
| ERK1 | 480[1][3][7] | N/A | 96x |
| p38α | 3400[1][3][7] | N/A | 680x |
| EGFR | 380[1] | N/A | 76x |
Broad Kinase Panel Selectivity
To assess its broader selectivity, this compound was tested against a large panel of 240 different kinases. In this screening, it demonstrated remarkable selectivity. At a concentration of 3 µM, the only non-MAP kinase that was inhibited by more than 50% was the Epidermal Growth Factor Receptor (EGFR), with an IC₅₀ of 0.38 µM.[1] Furthermore, when evaluated against a panel of 75 receptors, ion channels, and neurotransmitter transporters at a concentration of 10 µM, this compound did not show significant inhibition (greater than 50%) of any target.[1] The compound also does not significantly inhibit CYP P450 enzymes.[1][6]
JNK Signaling Pathway and this compound Inhibition
JNKs are stress-activated protein kinases that play a crucial role in cellular responses to various stimuli, including cytokines and environmental stress.[4] Activation of the JNK pathway leads to the phosphorylation of several downstream substrates, most notably the transcription factor c-Jun.[1][5] Phosphorylated c-Jun (phospho-c-Jun) then regulates the expression of genes involved in processes like inflammation, cell death, and fibrosis.[4] this compound acts by competitively inhibiting ATP binding to JNK, thereby preventing the phosphorylation of c-Jun and blocking the downstream signaling cascade.[1][7]
Caption: JNK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The selectivity profile of this compound was established using a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Biochemical Kinase Assay
This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. It is the primary method for determining IC₅₀ and Kᵢ values.
Methodology:
-
Kinase Preparation: Purified, active JNK enzyme is diluted in assay buffer.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction Mixture: The kinase, a specific substrate (e.g., GST-c-Jun), and the inhibitor (this compound) are combined in the wells of a microtiter plate.[1]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often radio-labeled (e.g., [γ-³³P]ATP), at a concentration near the Kₘ for the specific kinase.[10]
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 20-30 minutes at 30°C).[10]
-
Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. This can be achieved by capturing the substrate on a filter and measuring incorporated radioactivity or by using phosphorylation-specific antibodies in a non-radioactive format like a DELFIA assay.[1]
-
Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the inhibitor concentration. The IC₅₀ value is calculated from the resulting dose-response curve.
Caption: Workflow for a typical in vitro biochemical kinase assay.
Cell-Based Phospho-c-Jun Inhibition Assay
This assay measures the ability of this compound to inhibit JNK activity within a cellular context by quantifying the level of the direct downstream target, phospho-c-Jun.
Methodology:
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells are cultured in 96-well plates.[1]
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 30 minutes).[1]
-
JNK Pathway Stimulation: The JNK pathway is activated by treating the cells with a stimulant such as anisomycin (B549157) or a combination of phorbol-12-myristate-13-acetate (PMA) and phytohemagglutinin (PHA).[1]
-
Cell Lysis: After stimulation (e.g., 40 minutes), the reaction is stopped and the cells are lysed to release intracellular proteins.[1]
-
Detection of Phospho-c-Jun: The amount of phosphorylated c-Jun in the cell lysate is measured. A common method is a solid-phase sandwich immunoassay (e.g., DELFIA), where a capture antibody binds the total c-Jun protein and a labeled detection antibody specifically recognizes the phosphorylated form.[1]
-
Data Analysis: The signal from the detection antibody is measured, and the IC₅₀ value is determined by plotting the inhibition of c-Jun phosphorylation against the concentration of this compound. For example, this compound inhibits the formation of phospho-cJun in stimulated human PBMCs with an IC₅₀ of 1 µM.[1][8][9]
Caption: Workflow for a cell-based phospho-c-Jun inhibition assay.
Summary and Conclusion
This compound (Tanzisertib) is a highly potent inhibitor of all three JNK isoforms, demonstrating a clear selectivity bias for JNK2.[1][4] Its selectivity is further highlighted by its minimal activity against other MAP kinases like ERK1 and p38α, and its clean profile across a broad panel of 240 kinases, with EGFR being the only notable off-target.[1] The compound effectively blocks the JNK signaling pathway in cellular models, preventing the phosphorylation of the key downstream effector c-Jun.[1][9] While this compound showed promise in preclinical models and early clinical studies for IPF, its development was ultimately discontinued (B1498344) due to an unfavorable benefit/risk profile, including elevations in liver enzymes at higher doses.[5][6][11] Nevertheless, the detailed characterization of its selectivity profile serves as a valuable case study for the development of targeted kinase inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tanzisertib | JNK | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CC-930 (Tanzisertib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-930, also known as Tanzisertib, is a potent and selective, orally active inhibitor of c-Jun N-terminal kinases (JNK).[1][2] As a key mediator in cellular responses to stress, inflammation, and apoptosis, the JNK signaling pathway is a critical target in various diseases.[1][3] this compound acts as an ATP-competitive inhibitor of all JNK isoforms.[4][5] These notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, relevant quantitative data, and a diagram of the JNK signaling pathway.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of c-Jun N-terminal kinases (JNKs), a subfamily of the mitogen-activated protein kinase (MAPK) family.[4][5] There are three main JNK isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are widely expressed, while JNK3 is primarily found in the brain, heart, and testes.[1] The JNK signaling cascade is activated by various cellular stressors, leading to the phosphorylation of downstream transcription factors, most notably c-Jun.[3][6] Phosphorylated c-Jun then forms the activator protein-1 (AP-1) transcription factor complex, which regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.[1] By inhibiting JNK, this compound prevents the phosphorylation of c-Jun and subsequently blocks the downstream effects of the JNK signaling pathway.[4][6]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against JNK isoforms and other kinases, as well as its effect on cellular processes.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 | Ki | Reference |
| JNK1 | 61 nM | 44 ± 3 nM | [5] |
| JNK2 | 5 nM | 6.2 ± 0.6 nM | [5] |
| JNK3 | 5 nM | N/A | [5] |
| ERK1 | 0.48 µM | N/A | [5] |
| p38α | 3.4 µM | N/A | [5] |
| EGFR | 0.38 µM | N/A | [4] |
Table 2: Cellular Activity of this compound
| Cell Line/System | Effect | IC50 | Reference |
| Human PBMC (stimulated) | Inhibition of phospho-cJun formation | 1 µM | [4] |
| Jurkat T cells | Inhibition of anisomycin-induced c-Jun phosphorylation | Not specified | [4] |
| Fibroblasts from patients with systemic sclerosis | Reduction of TGF-β stimulated c-Jun phosphorylation | 1 µM | [7] |
Signaling Pathway Diagram
The following diagram illustrates the JNK signaling pathway and the point of inhibition by this compound.
Caption: JNK signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols are based on methodologies cited in the literature for in vitro studies using this compound.
Protocol 1: Inhibition of c-Jun Phosphorylation in Jurkat T cells
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the phosphorylation of c-Jun in Jurkat T cells stimulated with anisomycin (B549157).
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (Tanzisertib)
-
Anisomycin
-
96-well membrane filter plates
-
Lysis Buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 0.2% Triton X-100, 0.5 mM DTT, 2x phosphatase inhibitors, 20 mM PNPP, 1x protease inhibitors)[4]
-
Assay plate coated with GST-c-Jun
-
10 mM MgCl2 solution
-
Wash Buffer (Tris-buffered saline with 0.02% Tween 20)
-
Europium labeled anti-phospho-c-Jun antibody
-
DELFIA assay buffer and enhancement solution
-
Plate reader for fluorescence measurement
Procedure:
-
Cell Culture: Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Aliquot 5 x 10^5 Jurkat T cells per well into a 96-well membrane filter plate.[4]
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes.[4]
-
Stimulation: Stimulate the cells with 0.3 µg/ml anisomycin for an additional 40 minutes to induce JNK activation and c-Jun phosphorylation.[4]
-
Cell Lysis:
-
Kinase Assay:
-
Detection:
Protocol 2: General Cell Culture Handling for this compound Experiments
This protocol provides general guidelines for handling this compound in cell culture.
Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and is consistent across all experimental conditions, including the vehicle control.
General Cell Treatment:
-
Plate the cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate).
-
Allow the cells to adhere and grow overnight, or as required by the specific cell line.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration. This will vary depending on the specific experiment and cell type.
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays, western blotting for protein expression and phosphorylation, or gene expression analysis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on a specific cellular process.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the JNK signaling pathway in various biological processes and disease models. The protocols and data presented here provide a foundation for designing and conducting experiments to explore the effects of this potent JNK inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
Tanzisertib (CC-930) In Vivo Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanzisertib (CC-930) is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), with activity against all three isoforms (JNK1, JNK2, and JNK3).[1][2][3] The JNK signaling pathway is a critical regulator of inflammatory responses, apoptosis, and fibrogenesis, making it a compelling target for therapeutic intervention in a variety of diseases.[4] Abnormal activation of the JNK pathway is implicated in the pathogenesis of fibrotic diseases by promoting the expression of pro-fibrotic and pro-inflammatory factors.[1] Tanzisertib has demonstrated efficacy in preclinical mouse models of fibrotic diseases, particularly in the context of bleomycin-induced skin fibrosis, a well-established model for studying systemic sclerosis.[1] This document provides detailed application notes and protocols for the in vivo administration of Tanzisertib in mouse models, summarizing key quantitative data and outlining experimental procedures.
Data Presentation
Table 1: In Vitro Potency of Tanzisertib (this compound)
| Target | IC₅₀ | Kᵢ |
| JNK1 | 61 nM | 44 ± 3 nM |
| JNK2 | 5 nM | 6.2 ± 0.6 nM |
| JNK3 | 5 nM | |
| ERK1 | 0.48 µM | |
| p38α | 3.4 µM |
Data compiled from InvivoChem.[1]
Table 2: Efficacy of Oral Tanzisertib in Bleomycin-Induced Mouse Skin Fibrosis Model
| Dosage | Treatment Duration | Key Finding | Quantitative Result |
| 30 mg/kg, once daily | 21 days | Reduction in skin thickness | 35% reduction compared to model group |
| 30 mg/kg, once daily | 21 days | Decreased collagen deposition | 40% reduction in collagen area fraction (Sirius Red staining) |
| 50 mg/kg | Final 3 weeks of a 6-week study | Regression of pre-existing fibrosis | Data not specified |
| 150 mg/kg | Final 3 weeks of a 6-week study | Regression of pre-existing fibrosis | Data not specified |
Data from a modified bleomycin-induced dermal fibrosis model.[1]
Table 3: Pharmacodynamic Effects of Oral Tanzisertib in a Rat LPS-Induced TNFα Production Model
| Dosage | Effect |
| 10 mg/kg | 23% inhibition of TNFα production |
| 30 mg/kg | 77% inhibition of TNFα production |
This data is from a rat model but provides relevant pharmacodynamic information.[1][2][3]
Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a mitogen-activated protein kinase (MAPK) cascade that responds to various stress stimuli, including inflammatory cytokines, growth factors, and environmental stressors. Activation of this pathway leads to the phosphorylation of numerous downstream targets, most notably the transcription factor c-Jun. Phosphorylated c-Jun then translocates to the nucleus and promotes the transcription of genes involved in inflammation, cell proliferation, and fibrosis. Tanzisertib exerts its therapeutic effect by inhibiting the kinase activity of JNK, thereby preventing the phosphorylation of c-Jun and suppressing the downstream pathological processes.
Caption: JNK Signaling Pathway Inhibition by Tanzisertib.
Experimental Protocols
Formulation of Tanzisertib for Oral Gavage in Mice
A common formulation for the oral administration of Tanzisertib in mice involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
Materials:
-
Tanzisertib (this compound) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution:
-
In a sterile tube, combine the solvents in the following order, ensuring each component is fully dissolved before adding the next:
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Saline
-
-
Vortex thoroughly to create a homogenous mixture.
-
-
Prepare the Tanzisertib stock solution:
-
Weigh the required amount of Tanzisertib powder.
-
Dissolve the Tanzisertib in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is completely dissolved. Sonication can be used to aid dissolution.
-
-
Prepare the final dosing solution:
-
Add 100 µL of the Tanzisertib DMSO stock solution to the 900 µL of the prepared vehicle.
-
Vortex the final solution thoroughly to ensure it is clear and homogenous. The final concentration in this example would be 2.5 mg/mL.
-
Note: The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, assuming a standard oral gavage volume (e.g., 100 µL or 200 µL). Prepare the dosing solution fresh daily.
-
Bleomycin-Induced Skin Fibrosis Mouse Model
This protocol describes a common method for inducing skin fibrosis in mice to test the efficacy of anti-fibrotic compounds like Tanzisertib.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Bleomycin (B88199) sulfate
-
Sterile Phosphate-Buffered Saline (PBS)
-
Insulin syringes with 29G or 30G needles
-
Electric shaver
-
Tanzisertib formulation (prepared as described above)
-
Oral gavage needles
Experimental Workflow:
Caption: Experimental workflow for the therapeutic model.
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Shave a small area on the upper back of each mouse.
-
Prepare a solution of bleomycin in sterile PBS at a concentration of 1 mg/mL.
-
Administer daily subcutaneous injections of 100 µL of the bleomycin solution into the shaved area for the first 3 weeks. A control group should receive daily subcutaneous injections of 100 µL of sterile PBS.
-
-
Treatment with Tanzisertib (Therapeutic Model):
-
After 3 weeks of bleomycin injections, begin daily oral gavage of Tanzisertib at the desired dose (e.g., 30 mg/kg, 50 mg/kg, or 150 mg/kg).
-
A vehicle control group should receive daily oral gavage of the vehicle solution.
-
Continue the daily subcutaneous bleomycin injections alongside the Tanzisertib/vehicle treatment for an additional 3 weeks.
-
-
Endpoint and Tissue Collection:
-
At the end of the 6-week period, euthanize the mice.
-
Collect skin tissue from the injection site for analysis.
-
-
Outcome Measures:
-
Skin Thickness: Measure dermal thickness from histological sections stained with Hematoxylin and Eosin (H&E).
-
Collagen Deposition: Quantify collagen content using Sirius Red staining or by measuring hydroxyproline (B1673980) levels in skin homogenates.
-
Myofibroblast Infiltration: Perform immunohistochemistry for α-smooth muscle actin (α-SMA).
-
Gene Expression: Analyze the mRNA levels of fibrotic markers such as Col1a1, Col1a2, and Acta2 by quantitative real-time PCR.
-
Protein Expression: Analyze protein levels of key signaling molecules (e.g., phospho-JNK, phospho-c-Jun) by Western blot.
-
Conclusion
Tanzisertib (this compound) is a valuable tool for investigating the role of the JNK signaling pathway in fibrotic diseases. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vivo studies using Tanzisertib in mouse models of fibrosis. Careful adherence to these methodologies will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of JNK inhibition.
References
- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 3. Mouse Model of Experimental Dermal Fibrosis: The Bleomycin-Induced Dermal Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for CC-930 in Rat Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-930, also known as Tanzisertib, is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical mediator in the pathogenesis of fibrotic diseases, playing a key role in inflammation, apoptosis, and the activation of myofibroblasts—central events in the excessive deposition of extracellular matrix characteristic of fibrosis. Preclinical studies have demonstrated the anti-fibrotic potential of this compound in various models, suggesting its therapeutic utility in treating fibrotic conditions of the liver, kidneys, and lungs. These application notes provide detailed protocols for the use of this compound in established rat models of organ fibrosis.
Mechanism of Action: JNK Inhibition in Fibrosis
Fibrotic diseases are characterized by the progressive replacement of healthy tissue with scar tissue, leading to organ dysfunction and failure. The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated by a wide range of cellular stresses and cytokines implicated in fibrosis, such as transforming growth factor-beta (TGF-β).
Upon activation, JNK phosphorylates a variety of downstream targets, including the transcription factor c-Jun. This leads to the formation of the activator protein-1 (AP-1) transcription complex, which upregulates the expression of pro-fibrotic genes, including collagens and other extracellular matrix components. JNK signaling also contributes to the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive matrix production.
This compound is an ATP-competitive inhibitor of all JNK isoforms. By blocking the kinase activity of JNK, this compound prevents the phosphorylation of c-Jun and other downstream substrates, thereby disrupting the pro-fibrotic signaling cascade. This inhibition leads to a reduction in collagen synthesis, decreased myofibroblast activation, and an overall attenuation of the fibrotic response.
Application Notes and Protocols: CC-930 Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-930, also known as Tanzisertib, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), targeting all three isoforms (JNK1, JNK2, and JNK3).[1][2][3] It functions as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates like c-Jun.[1][2] This inhibitory action modulates signaling pathways involved in inflammation, apoptosis, and fibrosis, making this compound a valuable tool for research in these areas. These application notes provide detailed information on the solubility of this compound and standardized protocols for the preparation of stock and working solutions for in vitro and in vivo studies.
Data Presentation
This compound (Tanzisertib) Solubility
The solubility of a compound is critical for the design and reproducibility of experiments. The following table summarizes the known solubility of this compound in common laboratory solvents. Please note that the hydrochloride (HCl) salt of Tanzisertib may exhibit different solubility characteristics.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 97 | 200.04 | Use fresh, moisture-free DMSO for optimal solubility.[1] |
| Ethanol | Insoluble | Insoluble | Refers to the free base form of this compound.[1] |
| Water | Insoluble | Insoluble | Refers to the free base form of this compound.[1][2] |
| Ethanol (for HCl salt) | 89 | 183.54 | Data specific to Tanzisertib HCl.[1] |
| Water (for HCl salt) | 4 | Not specified | Data specific to Tanzisertib HCl.[1] |
Note: The molecular weight of this compound (free base) is 448.44 g/mol , and the molecular weight of Tanzisertib HCl is 484.9 g/mol .[1][2]
Recommended Storage Conditions
Proper storage of both the powdered compound and its solutions is essential to maintain its stability and activity.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated precision pipettes
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.48 mg of this compound (based on a molecular weight of 448.44 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Cell Treatment: Add the prepared working solutions to your cell cultures and proceed with your experimental timeline.
Mandatory Visualization
This compound Signaling Pathway
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation of a this compound stock solution.
References
Application Notes and Protocols for CC-930 Treatment of Primary Fibroblast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-930, also known as Tanzisertib, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), targeting JNK1, JNK2, and JNK3 isoforms. In the context of fibrotic diseases, the JNK signaling pathway plays a crucial role in mediating the pro-fibrotic effects of cytokines such as Transforming Growth Factor-beta (TGF-β). By inhibiting JNK, this compound effectively blocks the downstream signaling cascade that leads to fibroblast activation, differentiation into myofibroblasts, and excessive deposition of extracellular matrix (ECM) components like collagen. These application notes provide a comprehensive overview of the use of this compound for studying and modulating fibrotic processes in primary fibroblast cells.
Mechanism of Action
In primary fibroblasts, pro-fibrotic stimuli, most notably TGF-β, activate the JNK signaling pathway. This activation leads to the phosphorylation of the transcription factor c-Jun, a key event in the expression of genes associated with fibrosis. Phosphorylated c-Jun (p-c-Jun) promotes the transcription of genes encoding for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and various types of collagen, leading to the stiffening and scarring of tissue. This compound, as a JNK inhibitor, prevents the phosphorylation of c-Jun, thereby downregulating the expression of these pro-fibrotic genes and mitigating the fibrotic response of the cells.
Data Presentation
While extensive public data on the dose-dependent effects of this compound on primary fibroblasts is limited, the following table summarizes the expected outcomes based on its mechanism of action and available research. Researchers are strongly encouraged to perform their own dose-response studies to determine the optimal concentration for their specific primary fibroblast cell line and experimental conditions.
| Parameter | Treatment Group | Expected Outcome | Notes |
| p-c-Jun/c-Jun Ratio | This compound (0.1 - 10 µM) | Dose-dependent decrease | Inhibition of JNK activity |
| α-SMA Expression | This compound (0.1 - 10 µM) | Dose-dependent decrease | Inhibition of myofibroblast differentiation |
| Collagen Type I Expression | This compound (0.1 - 10 µM) | Dose-dependent decrease | Reduction in extracellular matrix deposition |
| Cell Viability | This compound (up to 10 µM) | Minimal to no effect | Important to assess potential cytotoxicity |
| Fibroblast Proliferation | This compound (0.1 - 10 µM) | Potential for dose-dependent decrease | JNK pathway can be involved in cell proliferation |
A study on systemic sclerosis fibroblasts utilized a concentration of 1 µM this compound.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the effects of this compound on primary fibroblast cells.
Primary Fibroblast Cell Culture and this compound Treatment
Materials:
-
Primary human fibroblast cells (e.g., dermal, lung)
-
Fibroblast growth medium (e.g., DMEM, 10% FBS, 1% penicillin-streptomycin)
-
This compound (Tanzisertib)
-
DMSO (vehicle control)
-
TGF-β1 (pro-fibrotic stimulus)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed primary fibroblasts in culture plates at a density that allows for 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, starve the cells in serum-free or low-serum medium for 4-6 hours to reduce basal signaling.
-
Prepare working solutions of this compound and TGF-β1 in the appropriate cell culture medium. A typical concentration range for this compound is 0.1 to 10 µM. A common concentration for TGF-β1 is 5-10 ng/mL. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle for 1-2 hours.
-
Following pre-treatment, add TGF-β1 to the wells (except for the unstimulated control group) and incubate for the desired time period (e.g., 24-48 hours for protein expression analysis).
-
After incubation, proceed with cell lysis for Western blotting, fixation for immunofluorescence, or collection of conditioned media for collagen assays.
Western Blot Analysis of p-c-Jun and α-SMA
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-c-Jun (Ser63 or Ser73), anti-c-Jun, anti-α-SMA, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Immunofluorescence Staining for α-SMA
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (permeabilization buffer)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-α-SMA
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
After treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-α-SMA antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope and capture images for analysis.
Soluble Collagen Synthesis Assay (Sircol Assay)
Materials:
-
Conditioned media from treated fibroblast cultures
-
Sircol™ Soluble Collagen Assay Kit
-
Microplate reader
Protocol:
-
Collect the conditioned media from the cell culture plates after the treatment period.
-
Centrifuge the media to remove any detached cells or debris.
-
Follow the manufacturer's instructions for the Sircol™ assay. This typically involves:
-
Mixing the conditioned media with the Sircol dye reagent, which specifically binds to soluble collagen.
-
Centrifuging to pellet the collagen-dye complex.
-
Discarding the supernatant.
-
Dissolving the pellet in the provided alkali reagent.
-
-
Read the absorbance of the samples in a microplate reader at the recommended wavelength (e.g., 555 nm).
-
Calculate the concentration of soluble collagen in each sample by comparing the absorbance values to a standard curve generated with known concentrations of collagen.
Visualizations
Caption: TGF-β signaling pathway leading to fibrosis and its inhibition by this compound.
Caption: Experimental workflow for assessing the effects of this compound on primary fibroblasts.
In Vitro Kinase Assay for CC-930 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-930, also known as Tanzisertib, is a potent and selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNK), with activity against all JNK isoforms (JNK1, JNK2, and JNK3).[1][2][3][4] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell differentiation. Dysregulation of the JNK pathway has been implicated in a range of diseases, including fibrotic conditions and inflammatory disorders.[5][6] Consequently, the development of specific JNK inhibitors like this compound is of significant therapeutic interest.
This document provides detailed application notes and protocols for performing an in vitro kinase assay to determine the inhibitory activity of this compound on JNK isoforms. The described methods are essential for researchers and drug development professionals seeking to characterize the biochemical potency and selectivity of this compound and similar compounds.
Principle of the Assay
The in vitro kinase assay for this compound activity is based on the measurement of JNK-mediated phosphorylation of a specific substrate, such as the transcription factor c-Jun.[1][2] In this assay, a recombinant active JNK enzyme is incubated with its substrate (e.g., a c-Jun fusion protein) and adenosine (B11128) triphosphate (ATP) in a specialized kinase buffer. In the presence of an active kinase, the substrate becomes phosphorylated. The inhibitory effect of this compound is quantified by its ability to reduce the level of substrate phosphorylation in a dose-dependent manner. The detection of phosphorylation can be achieved through various methods, including non-radioactive techniques such as Western blotting with a phospho-specific antibody or fluorescence-based assays.
Data Presentation
The inhibitory activity of this compound against the different JNK isoforms is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitor binding constant (Ki), providing a quantitative measure of the compound's potency.
| Kinase Isoform | IC50 (nM) | Ki (nM) |
| JNK1 | 61 | 44 ± 3 |
| JNK2 | 5 | 6.2 ± 0.6 |
| JNK3 | 5 | - |
| Data compiled from multiple sources.[1][2][3][4] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams have been generated.
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro JNK kinase assay.
Experimental Protocols
This section provides a detailed methodology for a non-radioactive in vitro kinase assay to determine the IC50 of this compound for a specific JNK isoform. This protocol is adapted from established methods and can be modified for different detection systems.[1][7]
Materials and Reagents
-
Recombinant Active JNK Enzyme: JNK1, JNK2, or JNK3 (commercially available).
-
JNK Substrate: GST-c-Jun (1-89) fusion protein (commercially available).
-
This compound (Tanzisertib): Prepare a stock solution in DMSO.
-
Adenosine 5'-triphosphate (ATP): 10 mM stock solution.
-
10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM β-glycerophosphate, 20 mM DTT, 1 mM Na3VO4, 100 mM MgCl2.[8]
-
1X Kinase Assay Buffer: Dilute 10X Kinase Buffer to 1X with sterile distilled water.
-
5X SDS-PAGE Loading Buffer: Standard formulation.
-
Tris-Buffered Saline with Tween-20 (TBST): Standard formulation for Western blotting.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Primary Antibody: Rabbit anti-phospho-c-Jun (Ser63) antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: For HRP detection.
-
Sterile distilled water.
-
Microcentrifuge tubes.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and membranes (PVDF or nitrocellulose).
-
Imaging system for chemiluminescence detection.
Protocol
-
Preparation of Reagents:
-
Thaw all enzymes and substrates on ice.
-
Prepare serial dilutions of this compound in 1X Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Prepare a working solution of ATP in 1X Kinase Assay Buffer. The final concentration in the assay is typically around the Km value for ATP (e.g., 100 µM).[2]
-
-
Kinase Reaction Setup (for a single 25 µL reaction):
-
In a microcentrifuge tube, combine the following on ice:
-
Include appropriate controls: "no enzyme" and "no substrate" to check for background signal.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of the ATP working solution to each tube. The final reaction volume will be 25 µL.
-
-
Incubation:
-
Termination of Reaction:
-
Stop the reaction by adding 6.25 µL of 5X SDS-PAGE Loading Buffer.
-
Boil the samples at 95-100°C for 5 minutes.[1]
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Jun antibody overnight at 4°C, following the manufacturer's recommended dilution.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection and Data Analysis:
-
Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities corresponding to phosphorylated c-Jun.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro characterization of this compound's inhibitory activity against JNK kinases. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data, which is crucial for the evaluation of JNK inhibitors in drug discovery and development programs. The flexibility of the assay allows for adaptation to various detection platforms, including fluorescence-based methods for higher throughput screening.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying JNK-Dependent Cell Signaling with CC-930
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1] The JNK signaling cascade is activated by various stress stimuli, such as inflammatory cytokines, ultraviolet radiation, heat shock, and osmotic shock.[1][2] Dysregulation of the JNK pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it a compelling target for therapeutic intervention.[3][4]
CC-930, also known as Tanzisertib, is a potent, selective, and orally active ATP-competitive inhibitor of JNK isoforms.[5][6][7] It exhibits a preference for JNK2 over JNK1 and JNK3, making it a valuable tool for dissecting the specific roles of these isoforms in various signaling contexts.[5][8] These application notes provide detailed protocols and data for utilizing this compound to investigate JNK-dependent cell signaling.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Reference |
| JNK1 | 44 ± 3 | 61 | Cell-free | [5] |
| JNK2 | 6.2 ± 0.6 | 5 | Cell-free | [5] |
| JNK3 | - | 5 | Cell-free | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Stimulus | Reference |
| Jurkat T cells | Inhibition of GST tagged c-Jun phosphorylation | 0.2 | Anisomycin (B549157) | [5] |
| Human PBMC | Inhibition of phospho-c-Jun formation | 1 | Phorbol-12-myristate-13-acetate and phytohemagglutinin | [5] |
Table 3: Selectivity Profile of this compound
| Kinase | IC₅₀ (µM) | Reference |
| ERK1 | 0.48 | [5] |
| p38α | 3.4 | [5] |
| EGFR | 0.38 | [5] |
Signaling Pathway and Experimental Workflow
Caption: The JNK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating JNK signaling using this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Jun Phosphorylation
This protocol details the procedure for detecting the phosphorylation of c-Jun at Serine 63 or Serine 73 in cultured cells following treatment with this compound and stimulation of the JNK pathway.
Materials:
-
Cell culture medium and supplements
-
This compound (Tanzisertib)
-
JNK pathway activator (e.g., Anisomycin, UV-C light)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-c-Jun (Ser63 or Ser73)
-
Rabbit anti-total c-Jun
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
JNK Pathway Stimulation:
-
Following pre-treatment with this compound, stimulate the JNK pathway. For example, treat cells with anisomycin (e.g., 10 µg/mL) for 30-60 minutes or expose them to UV-C radiation and allow to recover for a specified time. Include an unstimulated control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the phospho-c-Jun signal, the membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control (β-actin or GAPDH).
-
Protocol 2: In Vitro JNK Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of purified JNK in a cell-free system.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare a solution of recombinant JNK enzyme in kinase assay buffer.
-
Prepare a solution of the JNK substrate in kinase assay buffer.
-
Prepare a solution of ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
This compound or vehicle (DMSO)
-
Recombinant JNK enzyme
-
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Add the JNK substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of JNK activity for each this compound concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells in culture
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion
This compound is a potent and selective JNK inhibitor that serves as an invaluable tool for investigating the complex roles of JNK signaling in health and disease. The protocols and data presented in these application notes provide a comprehensive framework for researchers to effectively utilize this compound in their studies of JNK-dependent cellular pathways. Careful experimental design, including appropriate controls and dose-response analyses, will enable the generation of robust and reproducible data, furthering our understanding of the therapeutic potential of JNK inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tanzisertib in Systemic Sclerosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic sclerosis (SSc) is a complex autoimmune disease characterized by widespread fibrosis of the skin and internal organs. A key pathological feature of SSc is the excessive activation of fibroblasts and their differentiation into myofibroblasts, leading to overproduction of extracellular matrix proteins like collagen. The c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a critical mediator in the profibrotic effects of key cytokines such as Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF).[1] Tanzisertib (CC-930) is a potent and selective inhibitor of JNK, which has shown significant anti-fibrotic effects in preclinical models of systemic sclerosis, making it a valuable tool for research and drug development in this area.[1][2] Although clinical development for idiopathic pulmonary fibrosis was discontinued, its utility in preclinical SSc models provides important insights into the role of JNK in fibrosis.[3]
These application notes provide a comprehensive overview of the use of Tanzisertib in in vitro and in vivo models of systemic sclerosis, including detailed experimental protocols and data presentation.
Mechanism of Action
Tanzisertib is a small molecule inhibitor that targets JNK1, JNK2, and JNK3.[2] In the context of fibrosis, pro-fibrotic cytokines like TGF-β and PDGF activate JNK, leading to the phosphorylation of its downstream target, c-Jun.[1] Phosphorylated c-Jun then acts as a transcription factor, promoting the expression of genes involved in fibroblast activation, proliferation, and collagen synthesis. Tanzisertib blocks the phosphorylation of c-Jun, thereby inhibiting these key pro-fibrotic processes.[1]
Data Presentation
In Vitro Efficacy: Inhibition of Collagen Release in SSc Fibroblasts
Tanzisertib (this compound) has been shown to inhibit the stimulatory effects of pro-fibrotic cytokines on collagen release from fibroblasts isolated from patients with systemic sclerosis.[1]
| Treatment Group | Collagen Release (% of Control) |
| Control (Unstimulated) | 100 |
| TGF-β Stimulated | 180 ± 15 |
| TGF-β + Tanzisertib (1 µM) | 110 ± 12 |
| PDGF Stimulated | 165 ± 18 |
| PDGF + Tanzisertib (1 µM) | 105 ± 10 |
Data are represented as mean ± SEM and are hypothetical, based on qualitative descriptions in cited literature.
In Vivo Efficacy: Bleomycin-Induced Dermal Fibrosis Model
In the bleomycin-induced dermal fibrosis mouse model, daily oral administration of Tanzisertib (this compound) demonstrated a dose-dependent reduction in dermal thickening.[1]
| Treatment Group | Dermal Thickness (µm) | % Reduction vs. Bleomycin (B88199) |
| Saline Control | 150 ± 10 | - |
| Bleomycin | 350 ± 25 | 0 |
| Bleomycin + Tanzisertib (10 mg/kg) | 250 ± 20 | 28.6% |
| Bleomycin + Tanzisertib (30 mg/kg) | 180 ± 15 | 48.6% |
Data are represented as mean ± SEM and are hypothetical, based on qualitative descriptions in cited literature.
In Vivo Efficacy: Tight Skin 1 (TSK1) Mouse Model
Tanzisertib (this compound) also showed significant anti-fibrotic effects in the TSK1 mouse model, a non-inflammatory model of skin fibrosis.[1]
| Treatment Group | Hypodermal Thickness (µm) | % Reduction vs. TSK1 Control |
| Wild-Type Control | 50 ± 5 | - |
| TSK1 Control | 180 ± 15 | 0 |
| TSK1 + Tanzisertib (30 mg/kg) | 80 ± 10 | 55.6% |
| TSK1 + Tanzisertib (100 mg/kg) | 60 ± 8 | 66.7% |
Data are represented as mean ± SEM and are hypothetical, based on qualitative descriptions in cited literature.
Experimental Protocols
In Vitro Protocol: Fibroblast-to-Myofibroblast Differentiation Assay
This protocol outlines the procedure to assess the effect of Tanzisertib on the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.
1. Cell Culture and Seeding:
-
Culture primary human dermal fibroblasts from systemic sclerosis patients or healthy donors in fibroblast growth medium.
-
Seed 3,000 cells per well in a 96-well plate and allow them to adhere overnight.
2. Serum Starvation:
-
The following day, replace the growth medium with a serum-free medium and incubate for 24 hours to synchronize the cells.
3. Treatment and Stimulation:
-
Prepare a range of Tanzisertib concentrations (e.g., 0.1 µM to 10 µM) in a serum-free medium.
-
Add the different concentrations of Tanzisertib to the designated wells.
-
To induce myofibroblast differentiation, add TGF-β1 (e.g., 5 ng/mL) to all wells except for the negative control.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor of TGF-β signaling (e.g., SB525334 at 1 µM).
4. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
5. Analysis:
-
Immunofluorescence for α-SMA:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against α-smooth muscle actin (α-SMA).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Image the plates using a high-content imaging system and quantify the intensity of α-SMA staining.
-
-
Collagen Quantification:
-
Collect the cell culture supernatant to measure soluble collagen using a Sircol Collagen Assay.
-
-
Western Blotting:
-
Lyse the cells and perform Western blotting for α-SMA, Collagen Type I, and phosphorylated c-Jun.
-
-
Quantitative PCR (qPCR):
-
Extract RNA and perform qPCR to analyze the mRNA expression of ACTA2 (α-SMA) and COL1A1 (Collagen Type I).
-
In Vivo Protocol: Bleomycin-Induced Dermal Fibrosis in Mice
This protocol describes the induction of skin fibrosis in mice using bleomycin and the subsequent treatment with Tanzisertib.
1. Animals:
-
Use 6-8 week old female C57BL/6 mice.
-
Acclimatize the animals for at least one week before the experiment.
2. Induction of Fibrosis:
-
Anesthetize the mice.
-
Shave a defined area on the upper back of each mouse.
-
Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL solution in PBS) into the shaved area for 3-4 weeks.
-
The control group receives daily subcutaneous injections of PBS.
3. Treatment with Tanzisertib:
-
Prepare Tanzisertib in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer Tanzisertib or vehicle daily by oral gavage, starting from the first day of bleomycin injections (prophylactic regimen) or after a certain period of bleomycin induction (therapeutic regimen).
-
Use at least two different doses of Tanzisertib (e.g., 10 mg/kg and 30 mg/kg).
4. Euthanasia and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the treated skin area for further analysis.
5. Analysis:
-
Histology:
-
Fix a portion of the skin in 10% formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to measure dermal thickness.
-
Perform Masson's Trichrome staining to visualize and quantify collagen deposition.
-
-
Immunohistochemistry:
-
Stain skin sections for α-SMA to identify and quantify myofibroblasts.
-
-
Hydroxyproline (B1673980) Assay:
-
Use a portion of the skin to measure the total collagen content by quantifying hydroxyproline levels.
-
-
qPCR:
-
Extract RNA from a portion of the skin to analyze the expression of fibrotic genes such as Col1a1, Acta2, and Tgf-β1.
-
Conclusion
Tanzisertib serves as a valuable research tool for investigating the role of the JNK pathway in the pathogenesis of systemic sclerosis. The provided protocols for in vitro and in vivo models offer a framework for evaluating the anti-fibrotic potential of JNK inhibitors and for elucidating the molecular mechanisms underlying fibrosis. The quantitative data from such studies, when presented clearly, can significantly contribute to the development of novel therapeutic strategies for systemic sclerosis.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]
- 3. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting & Optimization
CC-930 Clinical Trial Termination: A Technical Support Resource for Researchers
South San Francisco, CA – The clinical development of CC-930 (tanzisertib), a c-Jun N-terminal kinase (JNK) inhibitor, was discontinued (B1498344) following observations of liver toxicity in a Phase 2 clinical trial for idiopathic pulmonary fibrosis (IPF). This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to understand the circumstances surrounding the trial's termination, offering troubleshooting guidance and frequently asked questions related to the experimental context.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the termination of the this compound clinical trial?
A1: The Phase 2 clinical trial of this compound in patients with idiopathic pulmonary fibrosis (IPF) was terminated due to an unfavorable benefit/risk profile, specifically the observation of elevated liver enzymes, indicating potential hepatotoxicity.[1] This decision was made after a sequential, ascending dose study revealed these safety concerns.
Q2: At which dose level was liver toxicity observed?
A2: While specific quantitative data from the trial have not been extensively published, reports indicate that the elevations in liver enzymes were observed at the 100 mg twice-daily (BID) dosing regimen.
Q3: What is the proposed mechanism of action for this compound and its link to liver toxicity?
A3: this compound is a potent inhibitor of all JNK isoforms (JNK1, JNK2, and JNK3), with a particular bias towards JNK2. The JNK signaling pathway is a critical component of the cellular response to stress, and its sustained activation can lead to apoptosis and inflammation. In the context of the liver, sustained JNK activation is implicated in various forms of liver injury. The observed hepatotoxicity of this compound may be linked to its potent inhibition of JNK2, which can disrupt the delicate balance of cellular stress responses in hepatocytes.
Q4: Was the liver toxicity of this compound predicted in preclinical studies?
Q5: Are there other JNK inhibitors that have shown similar liver toxicity?
A5: The development of a successor to this compound, named CC-90001, provides some insight. CC-90001 is a JNK inhibitor with a strong bias for JNK1 over JNK2. In a Phase 2 clinical trial for IPF, CC-90001 was generally well-tolerated and did not show clinically meaningful elevations in liver enzymes.[2] This suggests that the liver toxicity observed with this compound might be related to its specific JNK isoform inhibition profile, particularly its potent action on JNK2.
Troubleshooting Guide for Related Experiments
For researchers working with JNK inhibitors or investigating drug-induced liver injury, the following troubleshooting guide may be helpful:
| Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in hepatocyte cell cultures with a JNK inhibitor. | Off-target effects of the compound. | - Perform a kinase panel screening to assess the inhibitor's selectivity. - Titrate the compound to the lowest effective concentration. - Use a structurally different JNK inhibitor as a control. |
| Cell culture conditions. | - Ensure proper cell health and density. - Test for mycoplasma contamination. - Optimize serum concentration in the media. | |
| Inconsistent results in animal models of liver injury. | Variability in drug metabolism between species. | - Characterize the pharmacokinetic and pharmacodynamic profile of the compound in the specific animal model. - Ensure consistent dosing and formulation. |
| Animal model limitations. | - Consider using multiple, mechanistically different models of liver injury (e.g., toxin-induced, diet-induced). | |
| Difficulty in translating in vitro findings to in vivo models. | Differences in drug exposure and metabolism. | - Measure compound concentrations in both in vitro and in vivo systems. - Use liver microsomes or hepatocytes from the relevant species to study in vitro metabolism. |
Quantitative Data Summary
Detailed quantitative data from the terminated this compound Phase 2 trial (NCT01203943) regarding the specific elevations in liver enzymes (e.g., ALT, AST) and the number of affected patients have not been made publicly available in peer-reviewed literature or clinical trial registries. This is not uncommon for clinical trials that are terminated early due to safety concerns. The following table summarizes the known information regarding this compound's inhibitory profile.
| Parameter | This compound (Tanzisertib) |
| Target | c-Jun N-terminal kinase (JNK) |
| IC50 (JNK1) | 61 nM |
| IC50 (JNK2) | 7 nM |
| IC50 (JNK3) | 6 nM |
Experimental Protocols
While the specific, detailed protocols from the this compound trial are proprietary, a standard protocol for monitoring liver function in a clinical trial for a novel therapeutic for idiopathic pulmonary fibrosis would typically include the following:
Protocol: Liver Function Monitoring in IPF Clinical Trials
-
Baseline Assessment:
-
Prior to the first dose of the investigational drug, a comprehensive liver function panel is performed. This includes, but is not limited to:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin (B190676)
-
Gamma-glutamyl transferase (GGT)
-
Albumin
-
-
-
Routine Monitoring:
-
Liver function tests are repeated at regular intervals throughout the study. A typical schedule would be:
-
Every 2 weeks for the first 3 months of treatment.
-
Monthly for the subsequent 3 months.
-
Every 3 months thereafter for the duration of the study.
-
-
-
Unscheduled Monitoring:
-
Additional liver function tests are performed immediately if a patient develops any signs or symptoms suggestive of liver injury, such as:
-
Nausea or vomiting
-
Unexplained fatigue
-
Right upper quadrant abdominal pain
-
Jaundice
-
Dark urine
-
Pruritus
-
-
-
Dose Modification and Discontinuation Criteria:
-
The protocol defines specific thresholds for liver enzyme elevations that trigger a dose reduction, temporary interruption, or permanent discontinuation of the investigational drug. These are often based on multiples of the upper limit of normal (ULN) for ALT and AST, and are considered in conjunction with bilirubin levels (Hy's Law).
-
Visualizations
Caption: Simplified JNK signaling pathway and the point of inhibition by this compound.
Caption: Logical workflow of the this compound clinical development leading to termination.
References
Technical Support Center: Managing Tanzisertib (CC-930)-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JNK inhibitor Tanzisertib (CC-930) in animal models. The guidance is based on the known mechanisms of JNK-mediated liver injury and best practices for monitoring and managing drug-induced liver injury (DILI) in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of Tanzisertib (this compound)-induced hepatotoxicity?
A1: Tanzisertib is a potent inhibitor of c-Jun N-terminal kinases (JNK1/2/3).[1] While JNK activation is implicated in stress-induced and toxicant-induced liver injury, the precise mechanism of hepatotoxicity for Tanzisertib is not fully elucidated in publicly available literature. However, based on the role of JNK in cellular stress pathways, potential mechanisms could involve the disruption of homeostasis in hepatocytes, off-target effects, or the formation of reactive metabolites.[2][3] It is also known that the development of Tanzisertib was discontinued (B1498344) due to an unfavorable risk/benefit profile, including observations of hepatic toxicity in a Phase 2 clinical trial.[4]
Q2: Which animal models are most appropriate for studying Tanzisertib-induced hepatotoxicity?
A2: Standard rodent models, such as mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley), are commonly used for initial DILI studies.[5] The choice of model may depend on the specific research question. For instance, models that are sensitized to liver injury, such as those involving co-administration of a sub-toxic dose of lipopolysaccharide (LPS), may unmask latent hepatotoxic potential. Given the interspecies differences in drug metabolism, it is crucial to characterize the metabolic profile of Tanzisertib in the selected species.[6]
Q3: What are the key biomarkers to monitor for Tanzisertib-induced hepatotoxicity?
A3: The primary biomarkers are serum levels of liver enzymes. Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key indicators of hepatocellular injury. Alkaline phosphatase (ALP) and total bilirubin (B190676) are markers of cholestatic injury. Regular monitoring of these enzymes is essential to detect the onset and severity of hepatotoxicity.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High or Rapid Onset of Liver Enzyme Elevations
-
Question: We observed a rapid and marked increase in serum ALT and AST levels in our animal cohort shortly after initiating Tanzisertib treatment. What could be the cause, and how should we proceed?
-
Answer:
-
Potential Causes:
-
Dose-Dependent Toxicity: The dose of Tanzisertib may be too high for the selected animal strain or species, leading to acute hepatocellular necrosis.
-
Vehicle Effects: The vehicle used to dissolve and administer Tanzisertib may have inherent toxicity or may alter the drug's pharmacokinetics.
-
Animal Strain Susceptibility: Certain genetic backgrounds in rodent strains can confer increased susceptibility to DILI.
-
Underlying Health Status: Pre-existing subclinical conditions in the animals could exacerbate the hepatotoxic effects.
-
-
Recommended Actions:
-
Dose-Range Finding Study: If not already performed, conduct a dose-range finding study with a wider range of doses to identify a maximum tolerated dose (MTD).
-
Vehicle Control Group: Ensure a vehicle-only control group is run in parallel to rule out any effects of the administration vehicle.
-
Review Animal Health Reports: Check the health status of the animal colony for any signs of disease that might compromise liver function.
-
Staggered Dosing: In subsequent studies, consider a dose-escalation design within the same cohort to better characterize the dose-response relationship.
-
-
Issue 2: High Variability in Hepatotoxicity Markers Within the Same Treatment Group
-
Question: There is significant inter-animal variability in ALT and AST levels within our Tanzisertib-treated group, making the data difficult to interpret. What are the potential reasons and solutions?
-
Answer:
-
Potential Causes:
-
Inconsistent Dosing: Inaccuracies in dose preparation or administration (e.g., oral gavage errors) can lead to variable drug exposure.
-
Genetic Variability: Even within an inbred strain, minor genetic drift can lead to different metabolic or sensitivity profiles.
-
Differences in Food Consumption: Food intake can affect drug absorption and metabolism. Fasting prior to dosing can help standardize metabolic states.[5]
-
Sex Differences: Male and female animals can exhibit different susceptibilities to DILI.
-
-
Recommended Actions:
-
Standardize Procedures: Refine and standardize all procedures for dose preparation and administration. Ensure all technicians are uniformly trained.
-
Increase Sample Size: A larger cohort size can help to mitigate the impact of individual outliers and provide more statistical power.
-
Control for Environmental Factors: House animals under identical conditions (light-dark cycle, temperature, diet) to minimize environmental variables.
-
Segregate by Sex: Analyze data for male and female animals separately to identify any sex-specific effects.
-
-
Issue 3: Discrepancy Between Liver Enzyme Levels and Histopathology Findings
-
Question: We are observing elevated serum liver enzymes, but the histopathological examination of the liver tissue shows minimal to no damage. How can we explain this?
-
Answer:
-
Potential Causes:
-
Early-Stage Injury: The enzyme elevation may be an early indicator of hepatocellular stress or membrane leakage that precedes overt necrosis or inflammation visible by standard H&E staining.
-
Mitochondrial Dysfunction: The injury could be primarily at the subcellular level, such as mitochondrial damage, which may not be apparent without specific staining or electron microscopy. JNK activation is known to be involved in mitochondrial-mediated cell death pathways.[7]
-
Timing of Necropsy: The timing of tissue collection is critical. The peak of histopathological changes may occur at a different time point than the peak of enzyme release.
-
-
Recommended Actions:
-
Time-Course Study: Conduct a study with multiple time points for blood and tissue collection to correlate the temporal changes in biomarkers and pathology.
-
Specialized Stains: Employ special stains (e.g., TUNEL for apoptosis, Oil Red O for steatosis) or immunohistochemistry (e.g., for activated caspase-3) to investigate specific mechanisms of cell death and injury.
-
Biomarker Panels: Consider analyzing a broader panel of biomarkers, including markers of oxidative stress or specific cell death pathways.
-
-
Data Presentation
Table 1: Example Data Summary for Serum Biochemistry
| Treatment Group | Dose (mg/kg) | n | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 0 | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Tanzisertib | Low | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Tanzisertib | Mid | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Tanzisertib | High | 10 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Example Data Summary for Histopathological Findings
| Treatment Group | Dose (mg/kg) | n | Incidence of Necrosis | Severity of Necrosis (0-4) | Incidence of Inflammation | Severity of Inflammation (0-4) |
| Vehicle Control | 0 | 10 | 0/10 | 0.0 ± 0.0 | 0/10 | 0.0 ± 0.0 |
| Tanzisertib | Low | 10 | 2/10 | 0.2 ± 0.4 | 1/10 | 0.1 ± 0.3 |
| Tanzisertib | Mid | 10 | 6/10 | 1.5 ± 0.8 | 5/10 | 1.2 ± 0.7 |
| Tanzisertib | High | 10 | 10/10 | 3.2 ± 0.6 | 9/10 | 2.8 ± 0.5 |
Experimental Protocols
Protocol 1: Monitoring of Tanzisertib-Induced Hepatotoxicity in Rodents
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days prior to the start of the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, Tanzisertib low dose, mid dose, high dose), with n=8-10 animals per group.
-
Dosing: Administer Tanzisertib or vehicle via the intended clinical route (e.g., oral gavage) daily for the study duration (e.g., 14 or 28 days).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at baseline (Day 0) and at specified time points (e.g., Day 3, 7, 14, and 28) for serum biochemistry analysis.
-
Serum Biochemistry: Analyze serum for ALT, AST, ALP, and total bilirubin using a certified veterinary clinical chemistry analyzer.
-
Necropsy: At the end of the study, euthanize animals and perform a gross pathological examination.
-
Organ Collection: Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze another portion in liquid nitrogen for molecular analyses.
-
Histopathology: Process formalin-fixed liver tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should perform a blinded evaluation of the slides for signs of necrosis, inflammation, steatosis, and fibrosis.
Visualizations
Caption: Proposed signaling pathway for Tanzisertib-induced hepatotoxicity.
Caption: Experimental workflow for managing and assessing hepatotoxicity.
References
- 1. Early Detection of Acute Drug-Induced Liver Injury in Mice by Noninvasive Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatotoxicity - TransCure bioServices [transcurebioservices.com]
- 7. Acetaminophen-induced Liver Injury: from Animal Models to Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CC-930 Kinase Profiling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects of CC-930 (Tanzisertib) in kinase assays. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate accurate and effective experimentation.
Quantitative Kinase Inhibition Data for this compound
The following tables summarize the known inhibitory activities of this compound against its primary targets (JNK isoforms) and a selection of off-target kinases. The data is compiled from various biochemical assays.
Table 1: Potency of this compound against JNK Isoforms and Related MAP Kinases
| Kinase | Parameter | Value (nM) |
| JNK1 | IC50 | 61 |
| Ki | 44 ± 3 | |
| JNK2 | IC50 | 5 |
| Ki | 6.2 ± 0.6 | |
| JNK3 | IC50 | 5 |
| p38α | IC50 | 3400 |
| ERK1 | IC50 | 480 |
Data sourced from in vitro kinase assays.[1]
Table 2: Off-Target Kinase Activity of this compound
This table presents data from a broad kinase screen. EGFR was identified as a significant off-target.
| Off-Target Kinase | Parameter | Value (nM) | Notes |
| EGFR | IC50 | 380 | The only non-MAP kinase inhibited by more than 50% at a 3 µM concentration in a panel of 240 kinases.[1] |
Table 3: KINOMEscan Profiling of this compound (10 µM)
The following kinases showed significant binding to this compound (reported as "Percent of control," where a lower percentage indicates stronger binding) in a KINOMEscan competition binding assay. This screen provides a broader view of potential off-target interactions.
| Kinase | Percent of Control (%) |
| JNK1 | [Data not explicitly found in search results] |
| JNK2 | [Data not explicitly found in search results] |
| JNK3 | [Data not explicitly found in search results] |
| EGFR | [Data not explicitly found in search results] |
| Other potential off-targets from KINOMEscan | [Specific percentages for other kinases were not detailed in the provided search results but would be listed here based on the raw data from such a screen] |
Note: While a KINOMEscan dataset for "CG-930" exists, the specific percentage values for each kinase were not available in the initial search results.[2] Researchers should refer to the primary dataset for a comprehensive list of interactions.
Experimental Protocols
Accurate assessment of kinase inhibition is critical. Below are generalized protocols for common kinase assay formats used to determine inhibitor selectivity.
Radiometric Kinase Assay (e.g., for JNK1, JNK2, JNK3, p38α, ERK1)
This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and the necessary cofactors.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation: Start the reaction by adding the [γ-³³P]ATP solution.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Substrate Capture: Stop the reaction, typically by adding an acid. The phosphorylated substrate is then captured on a filter membrane.
-
Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
KINOMEscan Competition Binding Assay
This technology measures the ability of a compound to displace a kinase from an immobilized, active-site directed ligand.
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound (this compound).
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
-
Data Interpretation: Results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the inhibitor. A low percentage indicates strong binding of the compound to the kinase.
Troubleshooting Guide
Q: My IC50 value for JNK1 is significantly different from the published data. What could be the reason?
A: Discrepancies in IC50 values can arise from several factors:
-
ATP Concentration: this compound is an ATP-competitive inhibitor.[1] The IC50 value will be influenced by the ATP concentration in your assay. Ensure your ATP concentration is consistent and ideally close to the Km of the kinase for ATP.
-
Substrate Choice: The type of substrate used (e.g., peptide vs. protein) can affect the measured potency.
-
Enzyme Purity and Activity: Variations in the purity and specific activity of the recombinant kinase can lead to different results.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all impact the outcome.
-
Compound Integrity: Verify the concentration and purity of your this compound stock solution.
Q: I am observing inhibition of a kinase not listed in the primary off-target profile. Is this a real effect?
A: It is possible to discover novel off-target effects. Here’s how to approach this:
-
Confirm with a Different Assay Format: If you initially observed the effect in a cell-based assay, try to confirm it using a biochemical assay with purified kinase, or vice-versa.
-
Determine the IC50: If the effect is real, determining the IC50 value will help you understand the potency of the interaction. An IC50 in the high micromolar range may be less physiologically relevant than one in the nanomolar range.
-
Consult Broader Screening Data: Refer to comprehensive screening data, such as a full KINOMEscan panel, to see if this interaction has been previously observed.
-
Consider Assay Interference: Some compounds can interfere with certain assay technologies (e.g., through aggregation or fluorescence). Run appropriate controls to rule out assay artifacts.
Q: Why am I seeing toxicity in my cell-based experiments that doesn't seem to be related to JNK inhibition?
A: This could be due to an off-target effect.
-
Review the Kinase Selectivity Profile: Check if any of the known off-targets of this compound, such as EGFR, are known to play a critical role in the cell type you are using.[1]
-
Consider Pathway Analysis: The unexpected phenotype could be due to the inhibition of a kinase in a different signaling pathway.
-
Dose-Response Analysis: Perform a careful dose-response experiment to see if the toxicity correlates with the concentration range expected for the off-target inhibition.
Frequently Asked Questions (FAQs)
What is the primary target of this compound? this compound is a potent inhibitor of the c-Jun N-terminal kinases (JNKs), with a bias towards JNK2.[3][4]
What are the known off-target effects of this compound? The most significant known off-target is the Epidermal Growth Factor Receptor (EGFR), with an IC50 of 380 nM.[1] Broader screens like KINOMEscan may reveal other, weaker interactions.
Is this compound selective among the JNK isoforms? this compound inhibits all three JNK isoforms but shows a preference for JNK2 (IC50 = 5 nM) and JNK3 (IC50 = 5 nM) over JNK1 (IC50 = 61 nM).[1]
How should I design my experiments to account for potential off-target effects?
-
Use the lowest effective concentration of this compound that gives you the desired level of JNK inhibition.
-
Include appropriate controls, such as a structurally distinct JNK inhibitor, to confirm that the observed phenotype is due to JNK inhibition.
-
In cell-based assays, consider using cell lines with known dependencies on potential off-target kinases (like EGFR) as controls.
-
When interpreting results, always consider the possibility that off-target effects could be contributing to the observed phenotype.
Why was the clinical development of this compound (Tanzisertib) discontinued (B1498344)? The clinical development of tanzisertib was discontinued due to adverse events related to liver enzyme elevations, which could potentially be linked to its off-target profile or metabolism.[3]
Visualizations
Signaling Pathway Context
Caption: JNK signaling pathway and the off-target interaction of this compound with EGFR.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical experimental workflow for determining the selectivity of a kinase inhibitor.
References
Technical Support Center: Troubleshooting CC-930 Insolubility in Aqueous Buffers
Welcome to the technical support center for CC-930 (Tanzisertib). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as Tanzisertib, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), with IC50 values of 61 nM, 7 nM, and 6 nM for JNK1, JNK2, and JNK3, respectively.[1][2] It is investigated for its anti-fibrotic and anti-inflammatory properties.[1][3] Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with low aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro assays, potentially affecting the accuracy and reproducibility of experimental results.
Q2: What is the known solubility of this compound?
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its hydrophobic nature and is likely to result in poor solubility and precipitation. The standard practice is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the final aqueous buffer.[5]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to minimize cytotoxicity. However, the tolerance to DMSO can vary between cell types, so it is advisable to perform a vehicle control experiment to assess the effect of DMSO on your specific experimental system.
Q5: What are the initial signs of this compound insolubility in my experiment?
A5: Visual indicators of insolubility include the appearance of a cloudy or hazy solution, visible precipitates (either as floating particles or settled at the bottom of the vessel), or a film on the surface of the liquid. Inconsistent or non-reproducible experimental results can also be an indirect sign of solubility issues.
Troubleshooting Guides
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. Determine the lowest effective concentration through a dose-response experiment.
-
Optimize Dilution Method:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath can also aid in dissolution.
-
Temperature: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your buffer.
-
-
Incorporate a Surfactant: Non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Tween® 80: Adding a low concentration of Tween® 80 (e.g., 0.01% - 0.1% v/v) to your final aqueous buffer can significantly improve the solubility of this compound.[6][7][8][9][10] It is crucial to include a vehicle control with the same concentration of Tween® 80 to account for any potential effects of the surfactant on your assay.
-
-
Consider a Different Buffer System: While PBS is common, its high salt concentration can sometimes decrease the solubility of organic compounds. Experimenting with other buffers like Tris or HEPES might offer better solubility for this compound.
Issue 2: Inconsistent or non-reproducible experimental results.
Poor solubility can lead to variations in the actual concentration of this compound in solution, resulting in inconsistent data.
Solutions:
-
Ensure Complete Dissolution of Stock: Before each use, ensure your DMSO stock solution is fully dissolved. If crystals are visible, warm the stock solution gently (e.g., in a 37°C water bath) and vortex until all solid is dissolved.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous buffer for each experiment. Avoid storing diluted aqueous solutions for extended periods, as the compound may precipitate over time.
-
Filter the Final Solution: After diluting the DMSO stock into the aqueous buffer and mixing, you can filter the final solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. Be aware that this may slightly lower the final concentration of the dissolved compound.
-
Perform a Solubility Check: It is highly recommended to determine the kinetic solubility of this compound in your specific experimental buffer to understand its solubility limits. Refer to the experimental protocols section for a detailed method.
Quantitative Data Summary
Due to the limited availability of public data on the aqueous solubility of this compound, we provide the following tables for you to populate with your own experimental findings. This will help in systematically troubleshooting solubility issues.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Observations |
| DMSO | ≥ 33[2][4] | ≥ 73.59[4] | Clear solution |
| Ethanol | User-determined | User-determined | |
| Methanol | User-determined | User-determined | |
| Water | < 1[1] | User-determined | Insoluble/Slightly soluble |
| PBS (pH 7.4) | User-determined | User-determined |
Table 2: Effect of Additives on this compound Solubility in PBS (pH 7.4)
| Additive | Concentration | Solubility of this compound (µg/mL) | Fold Increase |
| None | - | User-determined | 1.0 |
| Tween® 80 | 0.01% | User-determined | User-determined |
| Tween® 80 | 0.05% | User-determined | User-determined |
| Tween® 80 | 0.1% | User-determined | User-determined |
| HP-β-CD | 1% | User-determined | User-determined |
| HP-β-CD | 5% | User-determined | User-determined |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (Tanzisertib) powder
-
Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol allows for the rapid determination of the kinetic solubility of this compound in your aqueous buffer of choice.[11][12]
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Nephelometer
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in DMSO to create a concentration gradient.
-
In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to individual wells. Include a DMSO-only control.
-
Rapidly add a larger volume (e.g., 98 µL) of the pre-warmed (to the experimental temperature) aqueous buffer to each well.
-
Mix the plate on a plate shaker for 1-2 minutes.
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering (nephelometry) of each well.
-
-
Data Analysis:
-
Plot the nephelometry signal against the this compound concentration.
-
The concentration at which the signal begins to increase significantly above the baseline (DMSO control) is considered the kinetic solubility limit.
-
Signaling Pathway and Experimental Workflow Diagrams
JNK Signaling Pathway in Fibroblasts
This compound is a JNK inhibitor, and its anti-fibrotic effects are mediated through the inhibition of the JNK signaling pathway in fibroblasts.[13] This pathway is a key player in the cellular response to stress and cytokines, leading to the expression of pro-fibrotic genes.[14][15]
Caption: Simplified JNK signaling pathway in fibroblasts.
Experimental Workflow for Assessing this compound Solubility
The following diagram outlines a logical workflow for researchers to systematically assess and optimize the solubility of this compound for their in vitro experiments.
References
- 1. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic potential of targeting kinase inhibition in patients with idiopathic pulmonary fibrosis [e-jyms.org]
- 15. Frontiers | The JNK Signaling Pathway in Renal Fibrosis [frontiersin.org]
Optimizing CC-930 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CC-930, a potent c-Jun N-terminal kinase (JNK) inhibitor, in in vitro experiments. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: My this compound is not dissolving properly. What is the recommended solvent and procedure?
A1: this compound is soluble in DMSO but insoluble in water and ethanol.[1] For optimal results, prepare a fresh stock solution in high-quality, anhydrous DMSO.[1] To prepare a stock solution, dissolve this compound in DMSO to a concentration of ≥ 33 mg/mL (73.59 mM).[2][3] If you observe precipitation upon dilution in aqueous media, consider preparing intermediate dilutions in DMSO before adding to your final culture medium. For in vivo applications, specific formulations using co-solvents like PEG300 and Tween-80 are recommended and should be prepared fresh.[1][3]
Q2: What is a good starting concentration for my in vitro experiment?
A2: The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. Based on published data, a concentration range of 1-10 µM is a good starting point for many applications. For example, this compound inhibits the formation of phospho-cJun in human PBMCs with an IC50 of 1 µM.[1][2][3][4][5] In studies with systemic sclerosis (SSc) fibroblasts and hepatocytes, concentrations of 1-2 µM have been shown to be effective in reducing apoptosis and necrosis.[2][3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: I am observing significant cytotoxicity in my cell cultures. How can I mitigate this?
A3: While this compound is generally well-tolerated at effective concentrations, high concentrations or prolonged exposure can lead to cytotoxicity. If you observe excessive cell death, consider the following:
-
Perform a dose-response and time-course experiment: This will help you identify a concentration and incubation time that effectively inhibits JNK signaling without causing significant cell death.
-
Assess cell viability: Use a reliable method like MTT or trypan blue exclusion to accurately quantify cytotoxicity at different concentrations. For example, in one study, SSc fibroblasts were incubated with 1 µM this compound for 20 hours before assessing viability with an MTT assay.[2]
-
Check your solvent concentration: Ensure that the final concentration of DMSO in your culture medium is not exceeding a level that is toxic to your cells (typically <0.5%).
Q4: How can I confirm that this compound is inhibiting the JNK pathway in my experiment?
A4: To verify the on-target activity of this compound, you should measure the phosphorylation status of JNK substrates. A common and reliable method is to perform a Western blot analysis to detect the levels of phosphorylated c-Jun (p-cJun), a direct downstream target of JNK.[1][6] A significant reduction in p-cJun levels upon this compound treatment would confirm JNK pathway inhibition.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: this compound has shown remarkable selectivity for JNK kinases. In a panel of 240 kinases, EGFR was the only non-MAP kinase inhibited by more than 50% at a concentration of 3 µM (IC50 = 0.38 µM).[1] At a concentration of 10 µM, it did not significantly inhibit a panel of 75 receptors, ion channels, and neurotransmitter transporters.[1] However, it's important to note that a second-generation JNK inhibitor, CC-90001, was developed with a stronger bias for JNK1 over JNK2, as this compound was noted to have a JNK2 bias.[7][8][9] For experiments where isoform specificity is critical, this information should be considered.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Inhibitory Activity of this compound against JNK Isoforms
| Target | IC50 | Ki |
| JNK1 | 61 nM | 44 ± 3 nM |
| JNK2 | 5 nM / 7 nM | 6.2 ± 0.6 nM |
| JNK3 | 5 nM / 6 nM | - |
Data compiled from multiple sources.[1][2][4][5][10]
Table 2: Effective Concentrations of this compound in In Vitro Assays
| Cell Type | Experimental Endpoint | Effective Concentration | Reference |
| Human PBMC | Inhibition of phospho-cJun formation | IC50 = 1 µM | [1][2][3][4][5] |
| Systemic Sclerosis (SSc) Fibroblasts | Inhibition of pro-fibrotic cytokine-activated JNK pathway | 1 µM | [2][4] |
| Hepatocytes | Reduction of apoptosis and necrosis | 1-2 µM | [2][3][4] |
| Jurkat T cells | Inhibition of anisomycin-stimulated c-Jun phosphorylation | Not specified | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Inhibition of c-Jun Phosphorylation in Jurkat T cells
-
Cell Culture: Culture Jurkat T cells in an appropriate medium and maintain them in a logarithmic growth phase.
-
Cell Plating: Aliquot 5x10^5 Jurkat T cells per well into a 96-well membrane filter plate.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 30 minutes.
-
Stimulation: Stimulate the cells with 0.3 µg/ml anisomycin (B549157) for an additional 40 minutes to activate the JNK pathway.
-
Cell Lysis: Pellet the cells by vacuum filtration and add 75 µl/well of lysis buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 0.2% Triton X-100, 0.5 mM DTT, 2x phosphatase inhibitors, 20 mM PNPP, 1x protease inhibitors). Incubate for 30 minutes at room temperature.
-
Lysate Collection: Filter the lysates into a new 96-well plate.
-
Detection of Phospho-c-Jun: Add 45 µl of cell lysate to an assay plate containing bound GST-c-Jun and 10 mM MgCl2. Incubate for 10 minutes at room temperature.
-
Washing and Detection: Stop the reaction by washing with Tris-buffered saline containing 0.02% Tween 20. Detect phosphorylated GST-c-Jun using a Europium labeled anti-phospho-c-Jun antibody and measure fluorescence.[1]
Protocol 2: Cell Viability Assessment in Systemic Sclerosis (SSc) Fibroblasts
-
Cell Culture: Culture SSc fibroblasts in a suitable medium.
-
Cell Plating: Seed the fibroblasts in 96-well plates.
-
This compound Treatment: Incubate the cells with 1 µM this compound or vehicle control for 20 hours.
-
MTT Assay: Add MTT solution to a final concentration of 1 mg/mL and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) to determine cell viability. Normalize the results to untreated control cells.[2]
Visualizations
Signaling Pathway
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:899805-25-5 | JNK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]
- 5. Tanzisertib | JNK | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 8. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. selleckchem.com [selleckchem.com]
Potential adverse effects of JNK inhibitors in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential adverse effects and overcome common challenges encountered during experiments with JNK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are JNK inhibitors and what is their primary mechanism of action?
A1: JNK (c-Jun N-terminal kinase) inhibitors are compounds that block the activity of JNKs, a family of proteins belonging to the mitogen-activated protein kinase (MAPK) group.[1] JNKs are activated by a variety of stimuli, including environmental stress and inflammatory cytokines.[2][3] Once activated, JNKs phosphorylate a range of protein substrates, most notably the transcription factor c-Jun.[3][4] This phosphorylation event regulates the expression of genes involved in critical cellular processes such as cell proliferation, apoptosis (programmed cell death), and inflammation.[1][3] JNK inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of its substrates and interrupting this signaling cascade.[5]
Q2: Why am I observing different, sometimes contradictory, results with the same JNK inhibitor across different cell lines?
A2: This is a common and significant challenge. The variability in results with JNK inhibitors can be attributed to several key factors:
-
JNK Isoform Specificity: There are three main JNK isoforms: JNK1, JNK2, and JNK3. These isoforms can have different and occasionally opposing functions.[1][6] For instance, JNK1 can be pro-proliferative, while JNK2 and JNK3 may be pro-apoptotic in the same cell type.[7] Many widely used JNK inhibitors, such as SP600125, are not highly specific to a single isoform and can produce different net effects depending on the relative expression levels of JNK isoforms in a particular cell.[1][8][9]
-
Cell-Type Specific Context: The downstream consequences of JNK signaling are highly dependent on the cellular environment and the interplay with other active signaling pathways.[1] For this reason, a JNK inhibitor might promote apoptosis in one cell line but have a pro-survival effect in another.[8]
-
Duration of Inhibition: The timing and duration of JNK activation and inhibition are critical. Transient JNK activation can promote survival, whereas sustained activation often leads to apoptosis.[1][8] The experimental timeframe can therefore significantly influence the observed outcome.
Q3: What are the known off-target effects of common JNK inhibitors?
A3: Off-target effects are a major concern and can lead to misinterpretation of data.[5][10] The widely used inhibitor SP600125 , for example, has been shown to inhibit other kinases.[1] A notable off-target effect is the inhibition of phosphatidylinositol 3-kinase (PI3K), particularly the p110δ isoform.[10][11] It is crucial to be aware of these potential non-specific effects and to use appropriate controls to validate that the observed phenotype is indeed due to JNK inhibition.[5]
Q4: Can JNK inhibitors be toxic to cells?
A4: Yes, JNK inhibitors can exhibit cytotoxicity, which may or may not be related to their on-target JNK inhibition.[8][9] For example, SP600125 has been reported to enhance apoptosis in cardiac myocytes.[5] Some inhibitors have shown selective cytotoxicity toward cancerous cells while sparing normal cells, which is a desirable therapeutic trait.[7] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.[7][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of JNK activity. | 1. Inhibitor Insolubility/Degradation: The inhibitor is not properly dissolved or has degraded.[1] 2. Ineffective Concentration: The concentration used is too low for the specific cell type or experimental conditions.[5] 3. Assay Sensitivity: The method used to measure JNK activity is not sensitive enough. | 1. Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO for SP600125) and stored correctly.[1] Prepare fresh solutions and avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal inhibitor concentration. 3. Confirm JNK inhibition by performing a Western blot for the direct JNK substrate, phosphorylated c-Jun (p-c-Jun). A decrease in the p-c-Jun signal is a reliable indicator of successful JNK inhibition.[1] |
| Unexpected or paradoxical cellular effects (e.g., increased proliferation instead of apoptosis). | 1. Off-Target Effects: The inhibitor is affecting other signaling pathways.[1][11] 2. Compensatory Signaling: Inhibition of the JNK pathway leads to the upregulation of other, parallel pathways (e.g., ERK or p38 MAPK pathways).[1] 3. Isoform-Specific Roles: The inhibitor may be affecting pro-survival and pro-apoptotic JNK isoforms differently in your cell model.[1][8] | 1. Use a second, structurally different JNK inhibitor to confirm the phenotype. If possible, use a negative control compound that is structurally similar but inactive.[1] Consider siRNA/shRNA knockdown of JNK as an alternative validation method. 2. Perform a broad-spectrum analysis of related signaling pathways (e.g., other MAPKs) using Western blotting or phospho-kinase arrays to identify compensatory effects.[1] |
| High levels of cell death or cytotoxicity. | 1. Inhibitor Concentration Too High: The concentration used is toxic to the cells.[7] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.[12] 3. On-Target Apoptotic Effect: JNK signaling is critical for survival in your specific cell model. | 1. Determine the IC50 for cytotoxicity using an assay like XTT or MTT and work at concentrations well below this value for mechanistic studies.[7] 2. Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and include a solvent-only control in all experiments.[12] 3. If the cytotoxicity correlates with JNK inhibition (i.e., decreased p-c-Jun), this may be a genuine biological effect. |
| Discrepancy between in vitro and in vivo results. | 1. Pharmacokinetics/Bioavailability: The inhibitor may have poor bioavailability, rapid metabolism, or may not reach the target tissue at an effective concentration in vivo.[1] 2. Complex Systemic Effects: The in vivo environment involves complex interactions between different cell types and systems that are not replicated in cell culture. | 1. Consult literature for pharmacokinetic data on the specific inhibitor. Different dosing regimens or routes of administration may be required. 2. Analyze JNK inhibition (e.g., p-c-Jun levels) directly in the target tissue from the in vivo model to confirm target engagement. |
Data Presentation: JNK Inhibitor Specificity
The following table summarizes the inhibitory concentrations (IC₅₀) of several common JNK inhibitors against the three main JNK isoforms. Note that off-target effects are not fully captured by these values.
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Notes on Selectivity & Off-Targets |
| SP600125 | 40[13] | 40[13] | 90[13] | Pan-JNK inhibitor. Known to inhibit other kinases, including PI3K.[1][11] >10-fold selectivity over many other kinases.[5] |
| JNK-IN-8 | 4.67[12] | 18.7[12] | 0.98[12] | Potent, irreversible covalent inhibitor.[12] |
| AS602801 (Bentamapimod) | 80[14] | 90[14] | 230[14] | Orally active inhibitor.[14] |
| CC-930 (Tanzisertib) | 61 (IC₅₀) 44 (Ki)[14] | 5 (IC₅₀) 6.2 (Ki)[14] | 5 (IC₅₀)[14] | Potent against all JNK isoforms. Selective against MAP kinases ERK1 and p38a.[14] |
| BI-78D3 | 280[14] | 280[14] | 280[14] | Competitive inhibitor with >100-fold selectivity over p38α. No activity at mTOR and PI-3K.[14] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The core JNK signaling cascade from external stimuli to cellular response.[2][15][16]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 4. paulogentil.com [paulogentil.com]
- 5. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Inhibition of JNK Signalling Exerts Anti-Neoplastic Effects on SH-SY5Y Human Neuroblastoma Cells | MDPI [mdpi.com]
- 8. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
Technical Support Center: Mitigating CC-930 Off-Target Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target kinase inhibition of CC-930 (Tanzisertib).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent inhibitor of c-Jun N-terminal kinases (JNKs), with high affinity for all three isoforms (JNK1, JNK2, and JNK3).[1][2][3] Its primary known off-target is the Epidermal Growth Factor Receptor (EGFR). In a screening against 240 kinases, EGFR was the only non-MAP kinase that was inhibited by more than 50% at a 3 µM concentration of this compound.[1] The development of this compound was discontinued (B1498344) due to adverse effects, including elevated liver enzymes, which may be linked to its off-target activities.[4]
Q2: I am observing a cellular phenotype that is inconsistent with JNK inhibition. Could this be an off-target effect?
A2: It is possible that the observed phenotype is due to the inhibition of an off-target kinase, such as EGFR, or other unknown off-targets. To investigate this, we recommend a multi-step approach:
-
Dose-Response Analysis: Titrate this compound to the lowest effective concentration that inhibits JNK signaling without causing the unexpected phenotype. This can help to distinguish between on-target and off-target effects that may occur at higher concentrations.
-
Use a Structurally Different JNK Inhibitor: Compare the cellular effects of this compound with another JNK inhibitor that has a different chemical structure. If the phenotype is only observed with this compound, it is more likely to be an off-target effect.
-
Rescue Experiment: Perform a rescue experiment by overexpressing a drug-resistant mutant of JNK. If the phenotype is reversed, it is likely an on-target effect. If it persists, it is likely an off-target effect.
Q3: How can I proactively assess the selectivity of this compound in my experimental system?
A3: To proactively determine the selectivity of this compound, we recommend performing a comprehensive kinase selectivity profile. This can be achieved by screening this compound against a broad panel of kinases using a cell-free biochemical assay, such as a competition binding assay or a radiometric kinase assay. Several commercial services offer kinome-wide screening.
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation or Survival Effects
-
Question: I am using this compound to induce apoptosis through JNK inhibition, but I'm observing unexpected cell survival or even proliferation. What could be the cause?
-
Answer: This could be due to the off-target inhibition of EGFR. In some cellular contexts, EGFR signaling can be pro-apoptotic, and its inhibition could lead to a survival advantage.
-
Troubleshooting Steps:
-
Confirm JNK Inhibition: First, confirm that JNK signaling is inhibited at the concentration of this compound you are using. This can be done by Western blot analysis of phosphorylated c-Jun, a direct substrate of JNK.
-
Assess EGFR Phosphorylation: Check the phosphorylation status of EGFR (e.g., at Tyr1068) in your cells with and without this compound treatment. A decrease in EGFR phosphorylation would indicate off-target inhibition.
-
Perform a Rescue Experiment: Overexpress a wild-type EGFR in your cells. If the unexpected survival phenotype is diminished, it suggests the effect is mediated by off-target EGFR inhibition.
-
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
-
Question: The IC50 value of this compound in my cell-based assay is significantly higher than the reported biochemical IC50. Why is this happening?
-
Answer: Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors:
-
Cell Permeability: this compound may have poor cell membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
High Intracellular ATP: The high concentration of ATP within cells can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50.
-
Target Engagement: The level of JNK expression and its basal activity in your specific cell line can influence the observed potency.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression of JNK isoforms in your cell line using Western blot or qPCR.
-
Use Efflux Pump Inhibitors: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of this compound increases.
-
Measure Intracellular Concentration: If possible, use techniques like mass spectrometry to determine the intracellular concentration of this compound.
-
-
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound against its primary targets and key off-targets.
| Kinase Target | IC50 (nM) | Ki (nM) | Notes |
| JNK1 | 61 | 44 ± 3 | Primary Target |
| JNK2 | 5 | 6.2 ± 0.6 | Primary Target |
| JNK3 | 5 | N/A | Primary Target |
| EGFR | 380 | N/A | Known Off-Target. Inhibited >50% at 3 µM.[1] |
| ERK1 | 480 | N/A | Related MAP kinase with lower potency.[1] |
| p38α | 3400 | N/A | Related MAP kinase with significantly lower potency.[1] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling via Competition Binding Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a large panel of kinases.
Workflow for Kinome-Wide Selectivity Profiling
Caption: Workflow for assessing kinase selectivity using a competition binding assay.
Materials:
-
This compound
-
A panel of purified recombinant kinases
-
Immobilized, broad-spectrum kinase inhibitor (bait)
-
Assay buffer
-
Wash buffer
-
Detection reagents (specific to the assay platform, e.g., qPCR-based or luminescence-based)
-
Multi-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: In a multi-well plate, combine the individual kinases from the panel with the immobilized "bait" ligand in the assay buffer.
-
Competition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate to allow this compound to compete with the immobilized ligand for binding to the kinases.
-
Washing: Wash the plate to remove unbound kinases and this compound.
-
Detection: Quantify the amount of kinase bound to the immobilized ligand. The signal will be inversely proportional to the binding of this compound.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration of this compound. Plot the results to generate a kinome selectivity profile.
Protocol 2: Cell-Based Rescue Experiment to Confirm Off-Target Effects
This protocol describes how to perform a rescue experiment to determine if a cellular phenotype is due to on-target JNK inhibition or an off-target effect.
Logical Flow of a Rescue Experiment
References
CC-930 stability in long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CC-930 in long-term cell culture experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, also known as Tanzisertib, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK).[1][2] It acts as an ATP-competitive inhibitor, targeting all JNK isoforms (JNK1, JNK2, and JNK3).[3] By blocking JNK activity, this compound prevents the phosphorylation of downstream substrates like c-Jun, which are involved in cellular processes such as inflammation, apoptosis, and fibrosis.[3][4]
Q2: What are the recommended storage conditions for this compound powder and stock solutions? A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[4][5] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[4]
Q3: How should I prepare this compound for cell culture experiments? A3: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[6] For cell culture experiments, dilute the DMSO stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration immediately before use.[7] To avoid precipitation, it is advisable to perform a serial dilution. The final DMSO concentration in the culture medium should typically be less than 0.1% to minimize solvent-induced cytotoxicity.[7][8]
Q4: Is this compound stable in cell culture medium for long-term experiments? A4: The stability of small molecules like this compound in cell culture media at 37°C can be variable and may be influenced by factors such as media composition, pH, and the presence of serum.[6][7][9] For experiments lasting longer than 24 hours, degradation of the compound is a possibility, which could lead to a decrease in its effective concentration.[10] It is recommended to refresh the media with freshly diluted this compound every 24-48 hours to maintain a consistent concentration.[10]
Q5: What are the known off-target effects of this compound? A5: this compound has shown remarkable selectivity for JNKs. In a panel of 240 kinases, EGFR was the only non-MAP kinase inhibited by more than 50% at a concentration of 3 μM.[3] At a concentration of 10 μM, this compound did not significantly inhibit a panel of 75 receptors, ion channels, and neurotransmitter transporters.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced or no inhibitory effect of this compound over time. | Compound Degradation: this compound may be degrading in the cell culture medium at 37°C during long-term incubation.[10] | 1. Refresh the cell culture medium with freshly prepared this compound every 24-48 hours. 2. Perform a time-course experiment to assess the stability of this compound in your specific medium (see Protocol 3). 3. Ensure proper storage of stock solutions to prevent degradation. |
| Precipitation of this compound in cell culture medium. | Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. | 1. Ensure the final DMSO concentration is below 0.1%. 2. Prepare the final working solution by adding the this compound stock solution to pre-warmed (37°C) medium while gently vortexing.[7] 3. Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which may be adapted for in vitro use with appropriate controls.[4][5] |
| High variability in experimental results. | Inconsistent Compound Concentration: This could be due to incomplete solubilization of the stock solution or inconsistent pipetting. | 1. Ensure the this compound stock solution is fully dissolved before making dilutions. Sonication may aid dissolution.[4] 2. Use calibrated pipettes and proper pipetting techniques. 3. Prepare a master mix of the final working solution to add to all wells for a given condition. |
| Unexpected cytotoxicity or off-target effects. | Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Off-target Kinase Inhibition: Although selective, high concentrations of this compound may inhibit other kinases like EGFR.[3] | 1. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. 3. If off-target effects are suspected, use a lower concentration of this compound or a structurally different JNK inhibitor as a control. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 / Ki | Assay Type | Reference |
| JNK1 | IC50: 61 nM, Ki: 44 nM | Cell-free assay | [3] |
| JNK2 | IC50: 5 nM, Ki: 6.2 nM | Cell-free assay | [3] |
| JNK3 | IC50: 5 nM | Cell-free assay | [7] |
| Phospho-cJun (in Jurkat T cells) | IC50: 0.2 µM | Functional assay | [3] |
| Phospho-cJun (in human PBMCs) | IC50: 1 µM | Functional assay | [3] |
| ERK1 | IC50: 0.48 µM | Cell-free assay | [3] |
| p38α | IC50: 3.4 µM | Cell-free assay | [3] |
| EGFR | IC50: 0.38 µM | Cell-free assay | [3] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of 10 mM this compound in DMSO.
-
Warm the required volume of complete cell culture medium to 37°C.
-
Prepare serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all conditions and is below 0.1%.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentration of this compound or vehicle control (medium with DMSO) to the wells.
-
-
Long-Term Incubation:
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration.
-
For experiments lasting longer than 48 hours, aspirate the medium and replace it with fresh medium containing this compound or vehicle control every 48 hours.
-
-
Endpoint Analysis: Harvest cells for downstream analysis (e.g., Western blot, viability assay).
Protocol 2: Western Blot Analysis of JNK Pathway Inhibition
-
Cell Treatment: Treat cells with this compound as described in Protocol 1 for the desired time. Include a positive control for JNK activation (e.g., Anisomycin, 0.3 µg/ml for 40 minutes).[3]
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against phospho-c-Jun (Ser63 or Ser73).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Protocol 3: Assessing this compound Stability in Cell Culture Medium
-
Preparation of this compound Spiked Medium:
-
Prepare a working solution of this compound in your specific cell culture medium (with serum, if applicable) at the final concentration used in your experiments (e.g., 1 µM).
-
-
Incubation and Sampling:
-
Dispense the spiked medium into sterile tubes or wells of a multi-well plate.
-
Immediately collect an aliquot and store it at -80°C. This is your time 0 (T=0) sample.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) and store them at -80°C.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in each sample using HPLC-MS.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound (relative to the T=0 sample) against time to determine the degradation profile and half-life of the compound in your specific culture conditions.
-
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | CAS:899805-25-5 | JNK inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Tanzisertib | JNK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. stemcell.com [stemcell.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with CC-930 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments involving the JNK inhibitor, CC-930.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker-than-expected inhibition of our target pathway with this compound. What could be the reason?
A1: Several factors could contribute to a weaker-than-expected effect of this compound. Firstly, ensure the inhibitor is properly solubilized and stored to maintain its activity. Secondly, the cellular context is critical. The expression levels of JNK isoforms (JNK1, JNK2, and JNK3) can vary significantly between cell lines, and this compound exhibits a bias towards JNK2.[1][2] If your experimental system predominantly relies on JNK1 or JNK3 signaling, the inhibitory effect of this compound may be less pronounced.
Finally, confirming target engagement is crucial. We recommend performing a Western blot to assess the phosphorylation of c-Jun (p-c-Jun), a direct downstream target of JNK. A lack of reduction in p-c-Jun levels would indicate an issue with the compound's activity or its ability to reach its target in your specific experimental setup.
Q2: We are seeing paradoxical effects, such as increased cell proliferation or survival, after this compound treatment, which is contrary to our hypothesis. How can we interpret this?
A2: The JNK signaling pathway is complex, with different isoforms capable of mediating opposing cellular outcomes.[3] For instance, while JNK activation is often associated with apoptosis, in some contexts, it can promote cell survival and proliferation.[3] The paradoxical effects you are observing could be due to the specific roles of JNK isoforms in your cell type. This compound's bias for JNK2 may lead to the inhibition of a pro-apoptotic signal, thereby unmasking a pro-survival signal mediated by other JNK isoforms or alternative pathways.[1]
It is also important to consider potential off-target effects, especially at higher concentrations. While this compound is highly selective, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) at concentrations around 3 µM.[4] Activation of compensatory signaling pathways can also lead to unexpected results. We recommend investigating the activation state of other related signaling pathways, such as the ERK and p38 MAP kinase pathways, to identify any potential compensatory mechanisms.
Q3: Our in vivo experiments with this compound are not replicating our in vitro findings. What could be the cause of this discrepancy?
A3: Discrepancies between in vitro and in vivo results are common in drug development. Several factors specific to the in vivo environment can influence the efficacy of this compound. These include pharmacokinetic properties such as oral bioavailability, metabolism, and tissue distribution. This compound is metabolized by CYP3A4 and CYP2D6, and variations in the expression or activity of these enzymes in your animal model could affect the compound's exposure.[4]
Furthermore, the complex microenvironment in vivo, including interactions with other cell types and the extracellular matrix, can modulate the cellular response to JNK inhibition. It is also important to ensure that the dosing regimen used in your in vivo study achieves sufficient target engagement in the tissue of interest. This can be verified by measuring p-c-Jun levels in tissue lysates.
Q4: We have observed an increase in liver enzymes in our animal models treated with this compound. Is this a known effect?
A4: Yes, elevation of liver enzymes is a known adverse effect associated with this compound. In fact, Phase II clinical trials of this compound for idiopathic pulmonary fibrosis were discontinued (B1498344) due to an unfavorable benefit/risk profile, which included elevations in liver enzymes.[1][2] While the exact mechanism of this hepatotoxicity in preclinical models is not extensively detailed in the provided search results, it is a critical finding to be aware of during in vivo studies. Monitoring liver function through regular blood tests is highly recommended for any in vivo experiments involving this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of c-Jun Phosphorylation
| Possible Cause | Troubleshooting Steps |
| Improper Compound Handling | Ensure this compound is solubilized correctly, typically in DMSO, and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 for p-c-Jun inhibition in your specific cell line. |
| Incorrect Timing of Treatment and Lysis | Optimize the treatment duration and the timing of cell lysis after stimulation to capture the peak of JNK activation and its inhibition. |
| Low JNK Activity in Baseline | Ensure your experimental system has a sufficiently activated JNK pathway at baseline or upon stimulation to observe a significant inhibitory effect. |
Issue 2: Unexpected Effects on Cell Viability or Proliferation
| Possible Cause | Troubleshooting Steps |
| JNK Isoform-Specific Effects | Characterize the expression levels of JNK1, JNK2, and JNK3 in your cell line. Consider using isoform-specific siRNA or inhibitors to dissect the role of each isoform. |
| Off-Target Effects | Test a range of this compound concentrations and consider if the observed effect correlates with the known IC50 for off-targets like EGFR (IC50 ~0.38 µM).[4] Use a structurally unrelated JNK inhibitor to confirm that the observed phenotype is due to JNK inhibition. |
| Compensatory Signaling | Perform a phospho-kinase array or Western blot analysis for key nodes in related pathways (e.g., p-ERK, p-p38, p-Akt) to identify any compensatory activation. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-c-Jun
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the optimized duration. If applicable, stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin, UV radiation) for the final 30-60 minutes of the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a housekeeping protein like GAPDH or β-actin.
Protocol 2: In Vivo Pharmacodynamic Study
-
Animal Dosing: Administer this compound or vehicle control to animals via the appropriate route (e.g., oral gavage) at the desired dose and schedule.
-
Tissue Collection: At various time points after the final dose, euthanize the animals and harvest the target tissues.
-
Tissue Lysis: Immediately homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a Western blot for p-c-Jun and total c-Jun on the tissue lysates as described in Protocol 1.
-
Data Analysis: Quantify the band intensities and express the results as a ratio of p-c-Jun to total c-Jun to determine the extent and duration of JNK inhibition in vivo.
Signaling Pathways and Workflows
Caption: Simplified JNK signaling cascade and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| JNK1 | Cell-free | Ki = 44 ± 3 nM, IC50 = 61 nM | [4] |
| JNK2 | Cell-free | Ki = 6.2 ± 0.6 nM, IC50 = 5 nM | [4] |
| JNK3 | Cell-free | IC50 = 5 nM | [4] |
| p-cJun (in human PBMC) | Cell-based | IC50 = 1 µM | [4] |
| EGFR | Kinase Panel | IC50 = 0.38 µM | [4] |
| ERK1 | MAP Kinase Panel | IC50 = 0.48 µM | [4] |
| p38α | MAP Kinase Panel | IC50 = 3.4 µM | [4] |
Table 2: In Vivo Activity of this compound
| Animal Model | Endpoint | Dose | % Inhibition | Reference |
| Rat LPS-induced TNFα production | TNFα production | 10 mg/kg (oral) | 23% | [4] |
| Rat LPS-induced TNFα production | TNFα production | 30 mg/kg (oral) | 77% | [4] |
References
Validation & Comparative
A Comparative Analysis of JNK1/JNK2 Inhibition: CC-930 vs. CC-90001
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable c-Jun N-terminal kinase (JNK) inhibitors, CC-930 and CC-90001. We will delve into their respective inhibitory profiles against JNK1 and JNK2, supported by available experimental data. This document outlines detailed methodologies for key assays and visualizes the pertinent signaling pathway to offer a comprehensive resource for researchers in the field.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and heat shock. The three main isoforms, JNK1, JNK2, and JNK3, are involved in regulating critical cellular processes such as apoptosis, inflammation, and cell proliferation. Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK an attractive therapeutic target.
This compound and CC-90001 are two small molecule inhibitors of JNK that have been investigated for their therapeutic potential. While both compounds target the JNK family, they exhibit distinct selectivity profiles for the JNK1 and JNK2 isoforms.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported in vitro inhibitory activities of this compound and CC-90001 against JNK1 and JNK2.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | JNK1 | 61[1][2] | 44 ± 3[1][2] | Exhibits a bias towards JNK2 inhibition.[3][4][5] |
| JNK2 | 5[1][2] | 6.2 ± 0.6[1][2] | ||
| CC-90001 | JNK1/2 | 11 and 31 (for JNK1 and JNK2 respectively)[6] | Not Reported | Demonstrates a strong bias for JNK1 over JNK2, with a reported 12.9-fold greater potency for JNK1 in a cell-based model.[7] |
JNK Signaling Pathway
The diagram below illustrates a simplified representation of the JNK signaling pathway. External stimuli, such as stress signals and inflammatory cytokines, activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in various cellular processes.
Experimental Protocols
The following are representative protocols for key experiments used to characterize JNK inhibitors. These are generalized procedures and may require optimization for specific experimental conditions.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific JNK isoform in a cell-free system.
Materials:
-
Recombinant active JNK1 or JNK2 enzyme
-
JNK substrate (e.g., GST-c-Jun (1-79) or ATF2)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
Test compounds (this compound or CC-90001) dissolved in DMSO
-
[γ-³²P]ATP for radioactive detection or an ADP-Glo™ Kinase Assay kit for non-radioactive detection
-
96-well plates
-
Phosphor imager or luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. A vehicle control (DMSO) should be prepared at the same final concentration.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add a fixed volume of the diluted inhibitor or vehicle control.
-
Prepare a master mix containing the recombinant JNK enzyme and the peptide substrate in the kinase assay buffer.
-
Add the master mix to each well.
-
Pre-incubate the plate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP for the radioactive method) to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Detection:
-
Radioactive Method: Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the incorporation of ³²P into the substrate using a phosphor imager.
-
Non-Radioactive Method (ADP-Glo™): Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cellular c-Jun Phosphorylation Assay
This protocol outlines a method to assess the ability of a compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Materials:
-
Cell line (e.g., HeLa or Jurkat T cells)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin or UV radiation)
-
Test compounds (this compound or CC-90001) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, anti-JNK
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 1-2 hours).
-
-
JNK Activation:
-
Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). An unstimulated control should be included.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-c-Jun.
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total c-Jun or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun and total c-Jun.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal for each sample.
-
Calculate the percentage of inhibition of c-Jun phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.
-
Summary and Conclusion
This compound and CC-90001 are both potent inhibitors of the JNK signaling pathway, but with distinct isoform selectivity. This compound demonstrates a preference for JNK2, while CC-90001 exhibits a strong bias for JNK1.[3][4][5][7] The choice between these two inhibitors would depend on the specific research question and the desired isoform targeting strategy. The experimental protocols provided in this guide offer a framework for the in vitro and cellular characterization of these and other JNK inhibitors. Understanding the nuances of their inhibitory profiles is crucial for the continued development of targeted therapies for JNK-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 3. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of JNK Inhibitors: Tanzisertib (CC-930) vs. SP600125
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent c-Jun N-terminal kinase (JNK) inhibitors: Tanzisertib (CC-930) and SP600125. We delve into their mechanisms of action, target selectivity, and performance in preclinical and clinical studies, supported by experimental data and detailed methodologies.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, such as neurodegenerative disorders, inflammatory conditions, and cancer. This has spurred the development of small molecule inhibitors targeting JNKs as potential therapeutic agents. This guide focuses on comparing Tanzisertib, a clinical-stage inhibitor, with SP600125, a widely used tool compound in preclinical research.
Mechanism of Action
Both Tanzisertib and SP600125 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the JNK enzyme, preventing the phosphorylation of its downstream substrates.
Tanzisertib (this compound) is a potent, orally bioavailable inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3), exhibiting a notable bias towards JNK2.[1][2][3] Its development has primarily focused on fibrotic and inflammatory diseases.[4][5]
SP600125 is a reversible, ATP-competitive inhibitor of all three JNK isoforms.[6] It is considered a pan-JNK inhibitor and has been extensively used as a research tool to elucidate the role of JNK signaling in various biological processes.[7]
In Vitro Potency and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its efficacy and safety profile. The following tables summarize the available quantitative data for Tanzisertib and SP600125.
Table 1: Potency against JNK Isoforms
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | JNK1 Ki (nM) | JNK2 Ki (nM) |
| Tanzisertib (this compound) | 61[4][8] | 5-7[4][8] | 5-6[4][8] | 44[8] | 6.2[8] |
| SP600125 | 40[1] | 40[1] | 90[1] | 190 (for JNKs)[6] | - |
Table 2: Selectivity against Other Kinases
| Inhibitor | Off-Target Kinase | IC50 (nM) |
| Tanzisertib (this compound) | ERK1 | 480[4][8] |
| p38α | 3400[4][8] | |
| EGFR | 380[9] | |
| SP600125 | MKK4 | >10-fold selective vs JNKs |
| MKK3, MKK6, PKB, PKCα | >25-fold selective vs JNKs | |
| ERK2, p38 | >100-fold selective vs JNKs[1] | |
| Aurora kinase A | 60 | |
| FLT3 | 90 | |
| TRKA | 70 |
Tanzisertib has been evaluated against a broad panel of 240 kinases, with EGFR being the only non-MAP kinase inhibited by more than 50% at a concentration of 3 µM.[9] SP600125 has been reported to have off-target effects on several other kinases, including Aurora kinase A, FLT3, and TRKA.[1][10] It has also been shown to inhibit the δ-isoform of PI3K, which is primarily expressed in leukocytes.[11]
In Vivo Experimental Data
Both inhibitors have been evaluated in various animal models of disease.
Tanzisertib (this compound) has demonstrated efficacy in preclinical models of fibrosis. In a mouse model of pulmonary fibrosis, Tanzisertib reduced lung fibrosis in a dose-dependent manner.[12] It has also been shown to inhibit the production of TNF-α in a rat lipopolysaccharide (LPS)-induced inflammation model.[5][13] However, clinical development of Tanzisertib for idiopathic pulmonary fibrosis was discontinued (B1498344) due to observations of elevated liver enzymes.[14]
SP600125 has been extensively used in a wide range of in vivo models. In a rat adjuvant-induced arthritis model, SP600125 demonstrated anti-inflammatory effects. It has also been shown to block LPS-induced TNF-α expression in mice.[6][12] Furthermore, SP600125 has shown neuroprotective effects in models of transient global ischemia-reperfusion injury.[15]
Experimental Protocols
Below are representative protocols for key experiments cited in the evaluation of JNK inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
JNK enzyme (JNK1, JNK2, or JNK3)
-
Kinase substrate (e.g., c-Jun peptide)
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test inhibitors (Tanzisertib, SP600125) dissolved in DMSO
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT)[16]
-
384-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the JNK enzyme, substrate, and kinase buffer.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.[17]
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes).[17]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[17]
-
Incubate at room temperature for 40 minutes.[17]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[17]
-
Incubate at room temperature for 30-60 minutes.[17]
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular JNK Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of JNK's direct substrate, c-Jun, in a cellular context.
Materials:
-
Cell line (e.g., Jurkat T-cells)
-
Cell culture medium and supplements
-
JNK activator (e.g., anisomycin)
-
Test inhibitors (Tanzisertib, SP600125) dissolved in DMSO
-
Lysis buffer
-
Primary antibodies (anti-phospho-c-Jun, anti-total c-Jun, anti-JNK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the JNK pathway by adding a JNK activator (e.g., anisomycin) and incubate for a further period (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-c-Jun.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total c-Jun or a housekeeping protein.
-
Summary and Conclusion
Tanzisertib (this compound) and SP600125 are both potent inhibitors of the JNK signaling pathway, but they exhibit distinct profiles in terms of isoform selectivity and off-target effects.
-
Tanzisertib (this compound) is a more recent, clinical-stage inhibitor with a preference for JNK2. Its selectivity has been characterized against a large panel of kinases, revealing a relatively clean profile. While it showed promise in preclinical models of fibrosis, its clinical development has been hampered by safety concerns related to liver enzyme elevation.
-
SP600125 is a widely used, first-generation pan-JNK inhibitor. It has been instrumental in elucidating the role of JNK in a vast number of biological processes. However, its broader kinase inhibition profile and known off-target effects necessitate careful interpretation of experimental results.
The choice between these two inhibitors will largely depend on the specific research question. For studies requiring a well-characterized, selective tool compound with a known clinical history, Tanzisertib may be a consideration, with the caveat of its known adverse effects. For broader, exploratory studies on the role of pan-JNK inhibition, SP600125 remains a valuable, albeit less selective, research tool. Researchers should always consider the selectivity profile of any kinase inhibitor and include appropriate controls to validate their findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]
- 5. Tanzisertib | JNK | TargetMol [targetmol.com]
- 6. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinically Precedented Protein Kinases: Rationale for Their Use in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe TANZISERTIB | Chemical Probes Portal [chemicalprobes.org]
- 10. SP600125 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. atsjournals.org [atsjournals.org]
- 15. caymanchem.com [caymanchem.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
Validating JNK Pathway Inhibition: A Comparative Guide to CC-930 and Other Small Molecule Inhibitors
For researchers, scientists, and drug development professionals investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the selection of a potent and specific inhibitor is paramount. This guide provides a comprehensive comparison of CC-930 (Tanzisertib), a potent JNK inhibitor, with other commonly used alternatives such as SP600125 and AS601245. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological and experimental frameworks.
Data Presentation: Quantitative Comparison of JNK Inhibitors
The following table summarizes the in vitro potency of this compound, SP600125, and AS601245 against the three main JNK isoforms. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from various studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus these values should be considered as a comparative guide.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Profile | Mechanism of Action |
| This compound (Tanzisertib) | 61[1] | 7[1] | 6[1] | Exhibits a bias towards JNK2 and JNK3 over JNK1.[2] | ATP-competitive[3] |
| SP600125 | 40[3] | 40[3] | 90[3] | Broad-spectrum JNK inhibitor. Known to have off-target effects on other kinases.[4][5] | ATP-competitive[3] |
| AS601245 | 150[1] | 220[1] | 70[1] | Selective for JNKs over a range of other kinases.[1] | ATP-competitive[1] |
Experimental Protocols
To aid in the experimental validation of JNK pathway inhibition, we provide detailed methodologies for three key assays: a biochemical kinase assay to determine direct enzyme inhibition, a Western blot to assess the inhibition of JNK signaling in a cellular context, and a cell viability assay to evaluate the functional consequences of JNK inhibition.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
ATF2 (a JNK substrate)
-
ATP
-
Kinase Reaction Buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
This compound and other test inhibitors
Procedure:
-
Prepare serial dilutions of the JNK inhibitors.
-
In a 96-well plate, add the JNK enzyme, ATF2 substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Western Blot for Phospho-JNK and Phospho-c-Jun
This protocol allows for the detection of the phosphorylated, active form of JNK and its downstream target c-Jun in cell lysates.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
JNK activator (e.g., Anisomycin (B549157), UV radiation)
-
This compound and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to attach overnight.
-
Pre-treat cells with various concentrations of the JNK inhibitors for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 25 µg/ml anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize, strip the membrane and re-probe for total JNK, total c-Jun, and the loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the JNK inhibitors for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
Confirming the Specificity of CC-930 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to confirm the cellular specificity of CC-930, a potent c-Jun N-terminal kinase (JNK) inhibitor. Given that off-target effects are a critical concern in drug development and mechanistic studies, this document outlines key experiments and provides a comparative framework against other known JNK inhibitors.
Introduction to this compound and Kinase Inhibitor Specificity
This guide will detail biochemical and cell-based approaches to rigorously assess the on-target and off-target activities of this compound.
Comparative Analysis of JNK Inhibitors
A crucial aspect of validating this compound's specificity is to compare its performance with other commercially available JNK inhibitors. This comparison provides a broader context for its selectivity profile.
| Inhibitor | Primary Target(s) | IC50 (JNK1) | IC50 (JNK2) | IC50 (JNK3) | Key Off-Targets | Reference |
| This compound (Tanzisertib) | JNK1, JNK2, JNK3 | 61 nM | 5 nM | 5 nM | EGFR (0.38 µM) | [1] |
| SP600125 | JNK1, JNK2, JNK3 | 40 nM | 40 nM | 90 nM | Numerous kinases (e.g., CDK2, BRSK2) | [3] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | 4.7 nM | 18.7 nM | 1 nM | MNK2, Fms | [2] |
Experimental Protocols for Specificity Confirmation
A multi-pronged approach combining biochemical and cellular assays is recommended for robustly validating the specificity of this compound.[4]
Biochemical Assay: Kinome Profiling
Kinome profiling provides a broad-spectrum view of an inhibitor's selectivity by testing it against a large panel of purified kinases.
Experimental Protocol: Kinase Activity Assay
-
Plate Preparation : A library of purified, active kinases is arrayed in a multi-well plate format.
-
Compound Incubation : Add this compound at a fixed concentration (e.g., 1 µM) to the kinase-containing wells. Include appropriate vehicle controls (e.g., DMSO).
-
Reaction Initiation : Initiate the kinase reaction by adding a substrate peptide and radiolabeled ATP ([γ-³²P]ATP).
-
Reaction Termination : After a defined incubation period, stop the reaction.
-
Signal Detection : Measure the incorporation of the radiolabel into the substrate peptide using a suitable detection method.
-
Data Analysis : Calculate the percentage of inhibition for each kinase by comparing the activity in the presence of this compound to the vehicle control.[4]
Cell-Based Assays
Cell-based assays are essential to confirm that the inhibitor engages its intended target within the complex cellular environment.
A primary and straightforward method to assess JNK inhibition in cells is to measure the phosphorylation of its direct downstream substrate, c-Jun.
Experimental Protocol: Western Blot for Phospho-c-Jun
-
Cell Culture and Treatment : Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation : Induce JNK activation with a known stimulus (e.g., anisomycin, UV radiation).[1][5]
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun. Subsequently, probe with appropriate secondary antibodies.
-
Detection : Visualize the protein bands using a chemiluminescence detection system.
-
Analysis : Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal.
CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.[4]
Experimental Protocol: CETSA
-
Cell Treatment : Incubate intact cells with this compound at various concentrations.
-
Thermal Challenge : Heat the treated cells to a range of temperatures.
-
Cell Lysis and Protein Separation : Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.[4]
-
Target Protein Detection : Quantify the amount of soluble JNK protein remaining at each temperature using Western blotting or other immunoassays.
-
Data Analysis : Generate a "melting curve" by plotting the amount of soluble JNK as a function of temperature. A shift in the melting temperature in the presence of this compound indicates target engagement.[4]
Visualizing Key Processes
Diagrams illustrating the signaling pathway and experimental workflows can aid in understanding the experimental design and the mechanism of action of this compound.
Caption: JNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming this compound specificity.
Conclusion
Confirming the specificity of this compound is a critical step in any research project utilizing this inhibitor. By employing a combination of broad-spectrum biochemical assays and targeted cell-based validation experiments, researchers can confidently attribute observed phenotypic effects to the inhibition of the JNK signaling pathway. This guide provides the necessary framework and protocols to rigorously assess the on-target and off-target activities of this compound, ensuring the generation of reliable and interpretable data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. JNK1 inhibitors target distal B cell receptor signaling and overcome BTK-inhibitor resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CC-930 and Other Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of CC-930, a c-Jun N-terminal kinase (JNK) inhibitor, against other prominent anti-fibrotic agents: Pirfenidone (B1678446), Nintedanib, Lanifibranor, Belapectin, and Simtuzumab. The information presented is intended to offer an objective overview of their mechanisms of action, performance in preclinical and clinical studies, and the experimental methodologies used to evaluate their efficacy.
Overview of Anti-Fibrotic Agents and Mechanisms of Action
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM), leading to tissue scarring and organ dysfunction. The agents discussed in this guide employ different strategies to interfere with the fibrotic cascade.
-
This compound (Tanzisertib) is a potent and selective, orally active inhibitor of all JNK isoforms (JNK1, JNK2, and JNK3), which are key mediators in the signaling pathways of pro-fibrotic cytokines.[1][2][3] By inhibiting JNK, this compound can block the downstream signaling that leads to fibroblast activation and collagen production.[3]
-
Pirfenidone is an orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties.[4][5] Its exact mechanism of action is not fully elucidated, but it is known to downregulate the production of pro-fibrotic and inflammatory mediators, including transforming growth factor-beta (TGF-β), and reduce the proliferation of fibroblasts.[4][5]
-
Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF).[6][7] These growth factors are involved in the proliferation, migration, and differentiation of fibroblasts.
-
Lanifibranor is a pan-peroxisome proliferator-activated receptor (PPAR) agonist, activating all three PPAR isoforms (α, γ, and δ).[8] PPARs are nuclear receptors that play a key role in regulating metabolism, inflammation, and fibrogenesis.[9]
-
Belapectin is a galectin-3 inhibitor.[10] Galectin-3 is a protein that is upregulated in fibrotic diseases and plays a role in inflammation, fibroblast activation, and collagen deposition.[10][11]
-
Simtuzumab is a humanized monoclonal antibody that targets and inhibits lysyl oxidase-like 2 (LOXL2), an enzyme involved in the cross-linking of collagen fibers, which is a critical step in the stabilization of the fibrotic matrix.[6]
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical and clinical studies for each agent. Direct head-to-head comparisons are limited, and thus, data should be interpreted in the context of the specific experimental models.
Table 1: Preclinical Efficacy in Animal Models of Fibrosis
| Agent | Animal Model | Key Findings | Reference |
| This compound | Bleomycin-induced pulmonary fibrosis (mouse) | Dose-dependent reduction in lung fibrosis scores (18-32%). | [12] |
| House dust mite-induced fibrotic airway (mouse) | Attenuated collagen 1A1 gene expression and peribronchiolar collagen deposition. | [11] | |
| Pirfenidone | Bleomycin-induced pulmonary fibrosis (mouse) | Reduced fibrotic lesions by 45% compared to the bleomycin (B88199) group. | [13] |
| Nintedanib | Bleomycin-induced pulmonary fibrosis (mouse) | Reduced fibrotic lesions by 48% compared to the bleomycin group. | [13] |
| Lanifibranor | Bleomycin-induced lung fibrosis in a scleroderma mouse model (TβRII∆k-fib) | Reduced excessive collagen formation by 50% at 100 mg/kg. | [14] |
| Simtuzumab | Carbon tetrachloride-induced liver fibrosis (mouse) | Reduced bridging fibrosis and total collagen expression. |
Table 2: Clinical Efficacy in Fibrotic Diseases
| Agent | Disease | Key Quantitative Outcomes | Reference |
| This compound | Idiopathic Pulmonary Fibrosis (IPF) | Phase II trial terminated due to an inappropriate benefit/risk profile. Showed preliminary evidence of FVC stabilization and dose-dependent modulation of MMP-7. | [11] |
| Pirfenidone | Idiopathic Pulmonary Fibrosis (IPF) | Slowed the decline in forced vital capacity (FVC). | [4] |
| Nintedanib | Idiopathic Pulmonary Fibrosis (IPF) | Slowed the decline in FVC. | |
| Lanifibranor | Nonalcoholic Steatohepatitis (NASH) with fibrosis | 48% of patients on 1200 mg dose had improvement in fibrosis stage of at least 1 without worsening of NASH, vs. 29% for placebo. | [8][15] |
| Belapectin | MASH Cirrhosis with Portal Hypertension | 49.3% reduction in the incidence of new varices in the 2 mg/kg group vs. placebo in the per-protocol population (p=0.04). | [4][16] |
| MASH Cirrhosis with Portal Hypertension | 68.1% reduction in the incidence of new varices in the 2 mg/kg group vs. placebo in the U.S. per-protocol population (p=0.02). | [2][16] | |
| MASH Cirrhosis with Portal Hypertension | >50% reduction from baseline in Pro-C3 at 18 months with 2 mg/kg dose vs. placebo. | ||
| Simtuzumab | NASH with Bridging Fibrosis | No significant difference in the decrease in hepatic collagen content compared to placebo. | [6] |
| NASH with Compensated Cirrhosis | No significant difference in the change in hepatic venous pressure gradient compared to placebo. | [6] | |
| Primary Sclerosing Cholangitis | No significant reduction in hepatic collagen content or Ishak fibrosis stage compared to placebo. | [1] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in fibrosis and the points of intervention for each anti-fibrotic agent.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of anti-fibrotic agents.
In Vitro Fibrosis Models
a) TGF-β-Induced Fibroblast to Myofibroblast Differentiation
This assay is fundamental for assessing the direct effect of compounds on fibroblast activation, a key event in fibrosis.
-
Cell Culture: Primary human lung fibroblasts (HLFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Treatment: Cells are seeded in 6-well plates and grown to confluence. The medium is then replaced with serum-free medium for 24 hours before treatment. Cells are pre-treated with the test compound (e.g., Pirfenidone at various concentrations) for 1 hour, followed by stimulation with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24-72 hours.[17][18]
-
Analysis:
-
Western Blot: Cell lysates are collected and probed with antibodies against α-smooth muscle actin (α-SMA, a myofibroblast marker) and collagen type I (COL1A1).
-
qPCR: Total RNA is extracted, and the expression of ACTA2 (α-SMA gene) and COL1A1 is quantified by real-time quantitative polymerase chain reaction (RT-qPCR), with normalization to a housekeeping gene like GAPDH.[19][20][21]
-
-
Workflow:
TGF-β Induced Myofibroblast Differentiation Workflow
In Vivo Fibrosis Models
a) Bleomycin-Induced Pulmonary Fibrosis
This is a widely used model to induce lung fibrosis and evaluate the efficacy of anti-fibrotic therapies.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: Mice are anesthetized, and a single intratracheal instillation of bleomycin sulfate (B86663) (e.g., 1.5-3.0 U/kg) in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive saline only.[13][22]
-
Treatment: The test compound is administered daily or twice daily via oral gavage, starting either before (prophylactic) or after (therapeutic) bleomycin administration, for a period of 14-28 days.
-
Analysis:
-
Histology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome or Picro-Sirius red to visualize and quantify collagen deposition. The severity of fibrosis is often scored using the Ashcroft scoring system.[13][22]
-
Hydroxyproline (B1673980) Assay: Lung tissue is hydrolyzed to measure the total collagen content by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.[23]
-
qPCR: RNA is extracted from lung tissue to measure the expression of fibrotic markers such as Col1a1, Acta2, and Tgfb1.[18]
-
-
Workflow:
Bleomycin-Induced Pulmonary Fibrosis Model Workflow
Histological and Biochemical Assays
a) Masson's Trichrome Staining
-
Principle: This three-color staining method differentiates collagen from other tissue components.
-
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Mordant in Bouin's solution to improve staining quality.
-
Stain nuclei with Weigert's iron hematoxylin (B73222) (black).
-
Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin (red).
-
Differentiate with phosphomolybdic/phosphotungstic acid to decolorize collagen.
-
Stain collagen with aniline (B41778) blue (blue).
-
-
Results: Collagen fibers appear blue, nuclei are black, and cytoplasm, muscle, and erythrocytes are red.
b) Picro-Sirius Red Staining
-
Principle: This method specifically stains collagen fibers, and when viewed under polarized light, can differentiate between collagen types based on birefringence.
-
Procedure:
-
Results: Under standard light microscopy, collagen appears red. Under polarized light, thicker type I collagen fibers appear yellow-orange, while thinner type III collagen fibers appear green.[29]
c) Hydroxyproline Assay
-
Principle: This colorimetric assay quantifies the total collagen content in a tissue sample by measuring the amount of hydroxyproline.
-
Procedure:
-
Tissue samples are homogenized and hydrolyzed in concentrated acid (e.g., 6N HCl) or base (e.g., 10N NaOH) at high temperature (e.g., 120°C) for several hours to break down proteins into amino acids.[23]
-
The hydrolysate is neutralized.
-
Hydroxyproline is oxidized by Chloramine-T.
-
The oxidized hydroxyproline reacts with Ehrlich's reagent (DMAB) to produce a colored product.
-
The absorbance is measured at ~560 nm and compared to a standard curve of known hydroxyproline concentrations.[23]
-
d) Real-Time Quantitative PCR (qPCR)
-
Principle: This technique measures the amount of a specific mRNA transcript to quantify gene expression.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template in a PCR reaction with primers specific for the target genes (e.g., COL1A1, ACTA2, TGFB1) and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Analysis: The amount of fluorescence generated at each cycle is proportional to the amount of amplified DNA. The cycle threshold (Ct) value is used to calculate the relative expression of the target gene, typically normalized to a housekeeping gene.[18][21]
-
Conclusion
The landscape of anti-fibrotic drug development is diverse, with multiple agents targeting different aspects of the fibrotic cascade. This compound, with its specific inhibition of the JNK pathway, represents a targeted approach to mitigating fibrosis. In contrast, pirfenidone and nintedanib, the current standards of care for IPF, have broader mechanisms of action. Emerging therapies like lanifibranor, belapectin, and the now-discontinued simtuzumab have further expanded the range of therapeutic targets.
This guide provides a comparative framework for understanding the preclinical and clinical data supporting these agents. The choice of an appropriate therapeutic strategy will likely depend on the specific fibrotic disease, the underlying pathophysiology, and the safety and efficacy profile of each agent. The detailed experimental protocols provided herein should aid researchers in the design and interpretation of future studies in the field of anti-fibrotic drug discovery.
References
- 1. Simtuzumab for Primary Sclerosing Cholangitis: Phase 2 Study Results With Insights on the Natural History of the Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin Reports 68% Reduction In New Varices With Belapectin In NAVIGATE Trial U.S. Cohort | Nasdaq [nasdaq.com]
- 3. Is it necessary to target lipid metabolism in different organs for effective treatment of NASH?—the results of the Pan-PPAR Lanifibranor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 5. inventivapharma.com [inventivapharma.com]
- 6. Simtuzumab Is Ineffective for Patients With Bridging Fibrosis or Compensated Cirrhosis Caused by Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. investing.com [investing.com]
- 8. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. explore.lib.uliege.be [explore.lib.uliege.be]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of this compound, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mims.com [mims.com]
- 16. Galectin Therapeutics Reports Significant Reduction in New Varices with Belapectin in U.S. Patient Population from the NAVIGATE Trial | Galectin Therapeutics Inc. [investor.galectintherapeutics.com]
- 17. U Michigan - Sirius Red staining [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. resources.bio-techne.com [resources.bio-techne.com]
- 20. researchgate.net [researchgate.net]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. resources.amsbio.com [resources.amsbio.com]
- 23. protocols.io [protocols.io]
- 24. ihisto.io [ihisto.io]
- 25. Optimization of Picrosirius red staining protocol to determine collagen fiber orientations in vaginal and uterine cervical tissues by Mueller polarized microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 27. research.chop.edu [research.chop.edu]
- 28. Picrosirius‐Polarization Method for Collagen Fiber Detection in Tendons: A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
Validating the Downstream Effects of CC-930 on Gene Expression: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the c-Jun N-terminal kinase (JNK) inhibitor, CC-930 (Tanzisertib), and its effects on downstream gene expression, particularly in the context of fibrotic diseases. The performance of this compound is compared with a second-generation JNK inhibitor, CC-90001, and the widely used research tool, SP600125. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of JNK inhibition.
Introduction to this compound and JNK Inhibition
This compound is a potent, orally bioavailable inhibitor of all three c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3. The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cellular stress responses. In pathological conditions like fibrosis, the JNK pathway is often chronically activated, leading to the upregulation of pro-fibrotic and pro-inflammatory genes. By inhibiting JNK, this compound aims to attenuate the expression of these genes, thereby reducing tissue remodeling and fibrosis.
Mechanism of Action: The JNK Signaling Pathway
The JNK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) signaling network. Upon activation by cellular stressors or cytokines, a series of phosphorylation events leads to the activation of JNK. Activated JNK then phosphorylates a variety of downstream targets, most notably the transcription factor c-Jun. Phosphorylated c-Jun (p-c-Jun) translocates to the nucleus and, as part of the AP-1 transcription factor complex, upregulates the expression of genes involved in inflammation and matrix remodeling.
Comparative Analysis of Downstream Gene Expression
This section compares the effects of this compound on the expression of key fibrosis-related genes with those of CC-90001 and SP600125. The data presented is compiled from preclinical studies. It is important to note that direct head-to-head comparative studies with comprehensive, quantitative gene expression data are limited in the public domain.
| Target Gene | This compound (Tanzisertib) | CC-90001 | SP600125 |
| Collagen, Type I, Alpha 1 (COL1A1) | Attenuated expression in a mouse model of pulmonary fibrosis.[1] | Reduced profibrotic gene expression in vitro.[2] | Inconsistent effects reported; can decrease expression in some models of fibrosis. |
| Mucin 5B (MUC5B) | Attenuated expression in a mouse model of pulmonary fibrosis.[1] | Data not publicly available. | Data not publicly available. |
| Matrix Metallopeptidase 7 (MMP-7) | Attenuated expression in a mouse model of pulmonary fibrosis.[1] | Data not publicly available. | Can inhibit the expression of various MMPs. |
| Alpha-Smooth Muscle Actin (ACTA2) | Data not publicly available. | Reduced profibrotic gene expression in vitro.[2] | Can decrease expression in some fibrosis models. |
| Fibronectin 1 (FN1) | Data not publicly available. | Reduced profibrotic gene expression in vitro.[2] | Can decrease expression in some fibrosis models. |
Note: The table summarizes qualitative findings from various studies. Quantitative fold-change data from direct comparative experiments are not consistently available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to validate the downstream effects of JNK inhibitors on gene and protein expression.
In Vitro Model of Fibroblast Activation
A common in vitro model to study fibrosis involves the stimulation of fibroblasts with Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine.
1. Cell Culture and Treatment:
-
Human lung fibroblasts (e.g., IMR-90 or primary cells) are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded and allowed to adhere.
-
Prior to stimulation, cells are serum-starved for 24 hours.
-
Cells are pre-treated with various concentrations of this compound, CC-90001, or SP600125 for 1-2 hours.
-
TGF-β1 (typically 5-10 ng/mL) is then added to the media to induce a fibrotic response.
-
Cells are incubated for a specified period (e.g., 24-48 hours) before harvesting.
2. RNA Isolation and Quantitative Real-Time PCR (qPCR):
-
Total RNA is extracted from the cultured fibroblasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA concentration and purity are determined using a spectrophotometer.
-
cDNA is synthesized from the RNA templates using a reverse transcription kit.
-
qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., COL1A1, ACTA2, FN1) and a housekeeping gene (e.g., GAPDH or B2M) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
3. Protein Extraction and Western Blotting:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., p-c-Jun, total c-Jun, α-SMA, fibronectin) overnight at 4°C.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification, with a loading control (e.g., GAPDH or β-actin) for normalization.
Conclusion
This compound effectively inhibits the JNK signaling pathway, leading to a downstream reduction in the expression of key genes implicated in fibrosis.[1] Its performance is comparable to other JNK inhibitors like the second-generation CC-90001, although a direct, quantitative comparison is hampered by the lack of publicly available head-to-head studies. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to validate the downstream effects of this compound and other JNK inhibitors in their specific models of interest. Further research with standardized methodologies will be crucial for a more definitive comparison of these compounds.
References
CC-930: A Comparative Analysis of its Cross-reactivity with MAP Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the c-Jun N-terminal kinase (JNK) inhibitor, CC-930 (Tanzisertib), focusing on its cross-reactivity with other members of the mitogen-activated protein (MAP) kinase family. The information presented herein, including quantitative data, experimental methodologies, and signaling pathway visualizations, is intended to assist researchers and drug development professionals in evaluating the selectivity profile of this compound.
Executive Summary
This compound is a potent inhibitor of all JNK isoforms.[1][2] While demonstrating significant selectivity, it exhibits some cross-reactivity with other MAP kinases, namely ERK1 and p38α, at higher concentrations.[1][2] This guide summarizes the available quantitative data on its inhibitory activity and provides an overview of the experimental methods used for its characterization. Furthermore, visual representations of the relevant signaling pathways are included to provide a contextual understanding of the on- and off-target interactions of this compound.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values of this compound against various MAP kinases. This data provides a quantitative measure of its selectivity.
| Kinase | IC50 (nM) | Ki (nM) | Fold Selectivity vs. JNK2 |
| JNK1 | 61 | 44 ± 3 | 12.2 |
| JNK2 | 5 | 6.2 ± 0.6 | 1 |
| JNK3 | 5 | - | 1 |
| ERK1 | 480 | - | 96 |
| p38α | 3400 | - | 680 |
Data sourced from Selleck Chemicals product information.[1][2]
Experimental Protocols
The inhibitory activity of this compound was determined using a biochemical kinase assay. While the specific proprietary details of the assay used for generating the above data may vary, a representative experimental protocol for determining kinase inhibition is outlined below.
Biochemical Kinase Inhibition Assay (DELFIA®)
This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay quantifies the phosphorylation of a substrate by a specific kinase.
Materials and Reagents:
-
Recombinant human kinases (JNK1, JNK2, JNK3, ERK1, p38α)
-
GST-c-Jun (substrate for JNK)
-
ATP
-
This compound (Tanzisertib)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 0.2% Triton X-100, 0.5 mM DTT)
-
Lysis Buffer
-
Phosphatase and Protease Inhibitors
-
Europium-labeled anti-phospho-c-Jun antibody
-
DELFIA® Assay Buffer and Enhancement Solution
-
96-well assay plates
Procedure:
-
Cell Lysate Preparation: Jurkat T cells are cultured and stimulated (e.g., with phorbol-12-myristate-13-acetate and phytohemagglutinin) to activate the JNK pathway. Cell lysates are prepared using a suitable lysis buffer containing phosphatase and protease inhibitors.[1]
-
Assay Plate Preparation: An assay plate is coated with the substrate, GST-c-Jun.
-
Kinase Reaction: Cell lysates containing the active kinases are added to the assay plate wells, along with MgCl2.
-
Inhibitor Addition: this compound is serially diluted and added to the wells. A DMSO control (vehicle) is also included. The plate is incubated for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Phosphorylation Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time.
-
Reaction Termination and Detection: The reaction is stopped by washing the plate. The phosphorylated GST-c-Jun is detected by adding a Europium-labeled anti-phospho-c-Jun antibody. After incubation, DELFIA® assay buffer and enhancement solution are added.
-
Data Acquisition: The plate fluorescence is measured using a suitable plate reader.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control. The IC50 values are then determined by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways discussed in this guide.
References
A Comparative Analysis of Tanzisertib and Newer Generation JNK Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the efficacy of c-Jun N-terminal kinase (JNK) inhibitors, comparing the first-generation inhibitor Tanzisertib (CC-930) with newer generation compounds. This guide provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
The c-Jun N-terminal kinases (JNKs) are key regulators of cellular processes such as proliferation, apoptosis, and inflammation, making them attractive therapeutic targets for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2] This has led to the development of numerous JNK inhibitors. This guide focuses on a comparative analysis of Tanzisertib, a first-generation JNK inhibitor, and a selection of newer generation inhibitors, providing a quantitative and methodological resource for the research community.
JNK Signaling Pathway Overview
The JNK signaling cascade is a tiered system of protein kinases. It is typically activated by stress stimuli, which leads to the phosphorylation and activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), namely MKK4 or MKK7. These dual-specificity kinases then phosphorylate and activate JNK isoforms (JNK1, JNK2, and JNK3) on threonine and tyrosine residues. Activated JNKs then phosphorylate a variety of substrate proteins, including the transcription factor c-Jun, leading to the regulation of gene expression involved in various cellular responses.
Comparative Efficacy of JNK Inhibitors
The following tables summarize the in vitro inhibitory activities of Tanzisertib and selected newer generation JNK inhibitors against the three JNK isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, which are key indicators of a drug's potency.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference(s) |
| Tanzisertib (this compound) | 61 | 7, 5 | 6, 5 | [3][4][5] |
| SP600125 | 40 | 40 | 90 | [6][7][8] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | [9][10][11][12] |
| CC-90001 | - | - | - | [13] |
| JNK-IN-8 | 4.7 | 18.7 | 1 | [11] |
Table 1: In Vitro Inhibitory Concentration (IC50) of JNK Inhibitors.
| Inhibitor | JNK1 Ki (nM) | JNK2 Ki (nM) | JNK3 Ki (nM) | Reference(s) |
| Tanzisertib (this compound) | 44 ± 3 | 6.2 ± 0.6 | - | [4] |
| CC-401 | 25-50 | 25-50 | 25-50 | [14][15] |
Table 2: Inhibitory Constant (Ki) of JNK Inhibitors.
In Vivo Efficacy and Clinical Status
| Inhibitor | In Vivo Model and Effect | Clinical Status | Reference(s) |
| Tanzisertib (this compound) | In a rat model, oral administration of 10 and 30 mg/kg inhibited LPS-induced TNFα production by 23% and 77%, respectively. | Development was discontinued.[16] | [3][4][5] |
| SP600125 | In mice, 15 mg/kg or 30 mg/kg significantly inhibited LPS-induced TNF-α expression. | - | [6] |
| Bentamapimod (AS602801) | Reduced cancer stem cells in established xenograft tumors in mice. | Favorable safety profile in Phase I and II clinical trials for inflammatory endometriosis.[17] | [10][17] |
| CC-401 | Showed efficacy in renal injury models. | A Phase I clinical trial for acute myeloid leukemia was discontinued.[16] | [16] |
| CC-90001 | In a steatohepatitis model, 3 mg/kg b.i.d. reduced fibrosis development. | A Phase II trial in patients with idiopathic pulmonary fibrosis was terminated by the sponsor for strategic reasons.[13][18][19][20] | [13] |
Table 3: In Vivo Efficacy and Clinical Development Status of JNK Inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against JNK isoforms.
Objective: To determine the IC50 value of a test compound against a specific JNK isoform.
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., recombinant ATF2 or c-Jun)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
ATP
-
Test inhibitor (e.g., Tanzisertib) dissolved in DMSO
-
96-well plates
-
Plate reader or Western blot equipment
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
In a 96-well plate, add the JNK enzyme, JNK substrate, and the diluted inhibitor or vehicle (DMSO) control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific JNK isoform.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by adding a stop solution (e.g., EDTA) or by adding SDS-PAGE loading buffer for Western blot analysis.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA: Using a phospho-specific antibody to capture and detect the phosphorylated substrate.
-
Western Blot: Separating the reaction products by SDS-PAGE, transferring to a membrane, and probing with a phospho-specific antibody.[21]
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
-
The results are then used to generate a dose-response curve and calculate the IC50 value for the inhibitor.
Cellular Assay for JNK Inhibition (Phospho-c-Jun Detection)
This protocol describes a method to assess the ability of an inhibitor to block JNK activity within a cellular context.
Objective: To measure the inhibition of JNK-mediated c-Jun phosphorylation in cells treated with a test compound.
Materials:
-
Cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
JNK activator (e.g., anisomycin (B549157), UV radiation)
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, or anti-GAPDH/β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blot analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun or a loading control protein.
-
Quantify the band intensities to determine the relative inhibition of c-Jun phosphorylation at different inhibitor concentrations.
Conclusion
This guide provides a comparative overview of the efficacy of Tanzisertib and several newer generation JNK inhibitors. While Tanzisertib demonstrated potent inhibition of JNK isoforms, its clinical development was halted. Newer inhibitors have shown varied isoform selectivity and have been investigated in a range of preclinical and clinical settings. The provided data and experimental protocols offer a valuable resource for researchers in the field of JNK signaling and drug discovery, facilitating the evaluation and development of novel therapeutic agents targeting this critical pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Review Article: Efficacy and Safety of JNK Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tanzisertib (this compound) | JNK1/2/3 inhibitor | CAS 899805-25-5 | fibrotic and infammatory indications| Buy Tanzisertib (this compound) from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drughunter.com [drughunter.com]
- 20. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. p38 MAPK, ROCK2, and JNK Phosphorylation Assay [bio-protocol.org]
Control Experiments for Validating CC-930's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of control experiments to validate the mechanism of action of CC-930, a c-Jun N-terminal kinase (JNK) inhibitor. We will explore this compound's performance against alternative JNK inhibitors, supported by experimental data, and provide detailed protocols for key validation assays.
Understanding this compound's Mechanism of Action
This compound, also known as Tanzisertib, is an orally active, ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] JNKs are a subfamily of mitogen-activated protein kinases (MAPKs) that play a pivotal role in cellular responses to stress, inflammation, and apoptosis.[3][4] There are three main JNK isoforms: JNK1, JNK2, and JNK3.[3] While JNK1 and JNK2 are widely expressed, JNK3 is primarily found in the brain, heart, and testes.[3] this compound exhibits a degree of selectivity, with a bias towards inhibiting the JNK2 isoform.[3][5][6] By blocking JNK activity, this compound prevents the phosphorylation of downstream targets, most notably the transcription factor c-Jun.[1][7] This inhibition of c-Jun phosphorylation disrupts the formation of the Activator Protein-1 (AP-1) transcription factor complex, which is responsible for regulating the expression of pro-inflammatory and fibrotic genes.[4][6]
JNK Signaling Pathway and this compound Inhibition
The following diagram illustrates the JNK signaling cascade and the point of inhibition by this compound. Environmental stresses and cytokines activate a cascade of kinases, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates c-Jun, which dimerizes with members of the Fos family to form the AP-1 transcription factor, leading to the expression of target genes involved in inflammation and fibrosis. This compound acts by competing with ATP for the binding site on JNK, thereby preventing the phosphorylation of c-Jun.
Caption: JNK Signaling Pathway and this compound Inhibition.
Comparison with Alternative JNK Inhibitors
To validate the specific effects of this compound, it is crucial to compare its activity with other JNK inhibitors. The choice of a comparator can help to distinguish between on-target JNK inhibition and potential off-target effects.
| Inhibitor | Target(s) | Key Characteristics |
| This compound (Tanzisertib) | JNK1, JNK2, JNK3 (with JNK2 bias) | Orally active, ATP-competitive.[1][3][5] |
| CC-90001 | JNK1, JNK2 (with JNK1 bias) | Second-generation, orally administered JNK inhibitor.[3][8][9] |
| SP600125 | Broad-spectrum JNK inhibitor (JNK1, JNK2, JNK3) | Widely used as a research tool; also inhibits other kinases at higher concentrations.[10] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | Covalent inhibitor, highly potent.[3] |
| CC-401 | Pan-JNK inhibitor (JNK1, JNK2, JNK3) | Potent, ATP-competitive inhibitor.[6][11] |
In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of this compound and its alternatives against the JNK isoforms.
| Compound | JNK1 IC50/Ki | JNK2 IC50/Ki | JNK3 IC50/Ki |
| This compound | IC50 = 61 nM, Ki = 44 nM[10] | IC50 = 5 nM, Ki = 6.2 nM[10] | IC50 = 5 nM[10] |
| CC-90001 | Preferential for JNK1 over JNK2[3] | - | - |
| SP600125 | IC50 = 40 nM[10] | IC50 = 40 nM[10] | IC50 = 90 nM[10] |
| CC-401 | - | - | - |
Experimental Protocols for Validating this compound's Mechanism of Action
To rigorously validate the on-target effects of this compound, a series of control experiments are recommended.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on JNK activity and to assess its selectivity against other kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JNK1, JNK2, and JNK3 enzymes and a suitable substrate (e.g., GST-c-Jun) are required.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds (e.g., SP600125, an inactive analog if available) in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a microplate, combine the JNK enzyme, kinase assay buffer, and the various concentrations of the inhibitors.
-
Initiation: Start the kinase reaction by adding ATP and the GST-c-Jun substrate.
-
Incubation: Incubate the plate at 30°C for a predetermined time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods such as radioactive filter binding assays (33P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection methods like ELISA or Western blot for phospho-c-Jun.[1]
-
Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Cellular Phospho-c-Jun Western Blot
Objective: To confirm that this compound inhibits the phosphorylation of its direct downstream target, c-Jun, in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Jurkat T cells, human peripheral blood mononuclear cells) and allow them to adhere or grow to a suitable confluency.[1]
-
Stimulation: Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes).[1]
-
Induction of JNK Pathway: Stimulate the JNK pathway using an appropriate agonist, such as anisomycin (B549157) or UV radiation.[1][12]
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phospho-c-Jun (e.g., at Ser63 or Ser73). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Jun or a housekeeping protein like GAPDH or β-actin.
-
Densitometry: Quantify the band intensities to determine the relative levels of phospho-c-Jun.
In Vivo Pharmacodynamic Assay
Objective: To demonstrate that this compound can inhibit JNK signaling in a living organism.
Methodology:
-
Animal Model: Utilize a relevant animal model, such as a lipopolysaccharide (LPS)-induced inflammation model in rats or a UV-induced skin inflammation model.[1][12]
-
Compound Administration: Administer this compound or a vehicle control to the animals at various doses and through an appropriate route (e.g., oral gavage).[1]
-
Induction of JNK Signaling: Induce the JNK pathway at a specific time point after compound administration (e.g., inject LPS or expose a patch of skin to UV radiation).[1][12]
-
Tissue/Blood Collection: At the peak of the response, collect relevant tissues (e.g., skin biopsy, kidney) or blood samples.[7][12]
-
Analysis: Process the samples to measure the levels of phospho-c-Jun using methods like immunohistochemistry or Western blot, or measure downstream inflammatory markers such as TNF-α in the blood.[1][7]
-
Data Analysis: Compare the levels of the target biomarkers between the this compound-treated and vehicle-treated groups to assess the in vivo efficacy of JNK inhibition.
Experimental Workflow for Validating this compound's On-Target Effect
Caption: Workflow for Validating this compound's On-Target Effect.
By employing these control experiments and comparative analyses, researchers can rigorously validate the mechanism of action of this compound and confidently attribute its biological effects to the inhibition of the JNK signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of this compound, an orally active anti-fibrotic JNK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK inhibition reduces lung remodeling and pulmonary fibrotic systemic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CC-930 (Tanzisertib): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of CC-930, also known as Tanzisertib, ensuring laboratory safety and environmental protection. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Understanding the Compound: Key Safety and Physical Data
A thorough understanding of the physicochemical and safety properties of this compound is the first step toward its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Name | Tanzisertib (this compound) |
| Molecular Formula | C₂₁H₂₃F₃N₆O₂ |
| Molecular Weight | 448.44 g/mol |
| CAS Number | 899805-25-5 |
| Appearance | Solid |
| Solubility | DMSO: ≥ 33 mg/mL |
| 1M HCl: 100 mg/mL (ultrasonic) | |
| Storage Temperature | Powder: -20°C |
| In solvent: -80°C |
Experimental Protocol for Safe Disposal of this compound (Tanzisertib)
The following protocol outlines the recommended procedure for the disposal of this compound waste, including the pure compound and contaminated materials. This protocol is synthesized from general laboratory chemical waste disposal guidelines and safety data sheet recommendations.
Personnel Safety: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves, when handling this compound and its waste.
-
Ensure all handling of the compound and its waste is conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Waste Segregation and Collection
Proper segregation of waste streams is crucial to ensure safe and compliant disposal.
-
Identify Waste Streams : this compound waste should be segregated into two primary streams:
-
Solid Waste : Unused or expired pure this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves, vials).
-
Liquid Waste : Solutions containing this compound, and solvents used for rinsing contaminated glassware.
-
-
Use Designated Waste Containers :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound (Tanzisertib)".
-
Containers should be made of a material compatible with the waste type (e.g., high-density polyethylene (B3416737) for solvent waste).
-
Keep waste containers securely closed except when adding waste.
-
Disposal Procedure
Solid Waste:
-
Carefully place all solid waste contaminated with this compound into the designated solid hazardous waste container.
-
Avoid generating dust when handling the solid compound.
-
Once the experiment is complete or the container is full (do not exceed 90% capacity), securely seal the container.
-
Store the sealed container in a designated hazardous waste accumulation area until collection by your institution's Environmental Health and Safety (EHS) department.
Liquid Waste:
-
Carefully pour liquid waste containing this compound into the designated liquid hazardous waste container.
-
Avoid splashing and ensure the process is performed within a fume hood.
-
Do not overfill the container; it should be no more than 90% full to allow for vapor expansion.
-
Securely cap the container and store it in the designated hazardous waste accumulation area.
Decontamination of Glassware:
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) at least three times.
-
Collect the rinsate as hazardous liquid waste and add it to the appropriate waste container.
-
After thorough rinsing, the glassware can be washed with soap and water.
Emergency Procedures: Spills
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Secure the Area : Restrict access to the spill area.
-
Personal Protection : Wear appropriate PPE, including respiratory protection if necessary.
-
Containment : For solid spills, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, contain with an absorbent material (e.g., spill pillows or chemical absorbent pads).
-
Collection : Carefully collect the contaminated absorbent material and any remaining spilled substance and place it in the designated solid hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting : Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound (Tanzisertib), contributing to a secure and compliant research environment. Always consult your institution's specific waste management policies and the official Safety Data Sheet (SDS) for the most current and detailed information.
Navigating the Safe Handling of CC-930 (Tanzisertib): A Guide for Research Professionals
For Immediate Reference: Essential Safety and Operational Protocols
This document provides critical safety and logistical information for the handling, use, and disposal of CC-930, a potent c-Jun N-terminal kinase (JNK) inhibitor. Adherence to these guidelines is paramount to ensure personnel safety and maintain experimental integrity.
Compound Identification and Properties
| Property | Value |
| Chemical Name | Tanzisertib |
| Synonyms | This compound |
| CAS Number | 899805-25-5 |
| Molecular Formula | C₂₁H₂₃F₃N₆O₂ |
| Molecular Weight | 448.4 g/mol |
Personal Protective Equipment (PPE) and Engineering Controls
The handling of this compound requires stringent adherence to safety protocols to minimize exposure risk. The following PPE and engineering controls are mandatory.
Engineering Controls:
-
Fume Hood: All weighing, reconstitution, and aliquotting of this compound powder must be performed in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. Change gloves frequently and immediately if contaminated. |
| Body Protection | A lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended. |
| Respiratory Protection | For operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required. |
Step-by-Step Handling and Storage Procedures
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the compound name, CAS number, and hazard information.
-
Log the compound into the laboratory's chemical inventory system.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Recommended storage temperature is -20°C.
-
Store in a designated, secure area away from incompatible materials.
Preparation of Stock Solutions:
-
Pre-calculation: Determine the required volume of solvent to achieve the desired stock solution concentration.
-
Weighing: In a chemical fume hood, carefully weigh the required amount of this compound powder using an analytical balance.
-
Solubilization: Add the appropriate solvent to the vial containing the powder. Common solvents and their reported solubilities are listed in the table below. Gently vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
| Solvent | Solubility |
| DMSO | ≥ 33 mg/mL |
Spill and Exposure Management
Spill Response:
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use absorbent pads to contain the material.
-
Clean-up: Wearing appropriate PPE, carefully clean the spill area with a suitable decontaminating agent.
-
Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound, including empty vials, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: Inhibition of JNK Activity
This compound is a potent inhibitor of JNK1, JNK2, and JNK3.[1] The following provides a general workflow for assessing its inhibitory activity in a cell-based assay.
In Vitro JNK Inhibition Assay Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
